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  • Product: 1-Amino-1-(4-methoxyphenyl)propan-2-OL

Core Science & Biosynthesis

Foundational

The Biocatalytic Paradigm: Discovery and Synthesis of (1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-ol

Executive Summary & Molecular Architecture The compound (1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-ol (CAS: 1270139-68-8) is a highly specialized vicinal amino alcohol. Functioning as a structural analogue to phenylprop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

The compound (1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-ol (CAS: 1270139-68-8) is a highly specialized vicinal amino alcohol. Functioning as a structural analogue to phenylpropanolamine (PPA) and a regioisomer of the vasopressor methoxamine, this chiral building block is of paramount importance in modern medicinal chemistry and asymmetric synthesis[1],[2].

Historically, accessing enantiopure 1-amino-1-arylpropan-2-ols required exhaustive chemical synthesis relying on chiral pool starting materials or late-stage kinetic resolution, processes plagued by poor atom economy and a theoretical maximum yield of 50%[1]. Today, the discovery and application of engineered multi-enzymatic cascades have revolutionized its production, enabling >99% enantiomeric excess (ee) through precise, one-pot biocatalysis[3].

Chemical Identity
  • IUPAC Name: (1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-ol

  • CAS Registry Number: 1270139-68-8

  • Molecular Weight: 181.23 g/mol

  • InChI Key: ZBXPOHJSNYWSOE-XVKPBYJWSA-N

Retrosynthetic Strategy: The 1-Pot, 2-Step Enzymatic Cascade

To achieve the specific (1R,2S) stereoconfiguration, we bypass traditional hazardous reducing agents and employ a redox-neutral, multi-enzymatic network[3]. The synthesis is driven by two highly stereoselective biocatalysts:

  • C-C Bond Formation (Carboligation): A Thiamine diphosphate (ThDP)-dependent carboligase (e.g., an Acetohydroxyacid synthase variant) catalyzes the cross-benzoin-type condensation of 4-methoxybenzaldehyde and acetaldehyde. By selecting an (S)-selective enzyme, we establish the (S)-configuration at the C2 hydroxyl group[1],[2].

  • Reductive Amination (Transamination): An (R)-selective ω -transaminase ( ω -TA), utilizing Pyridoxal phosphate (PLP) as a cofactor, converts the C1 carbonyl into an amine, establishing the (1R) configuration[1].

ReactionPathway Substrate 4-Methoxybenzaldehyde + Acetaldehyde Intermediate (S)-2-Hydroxy-1-(4-methoxyphenyl) propan-1-one Substrate->Intermediate ThDP-Carboligase pH 7.5, 25°C Product (1R,2S)-1-Amino-1-(4-methoxyphenyl) propan-2-ol Intermediate->Product (R)-ω-Transaminase Isopropylamine, PLP

Biocatalytic cascade for (1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-ol synthesis.

Self-Validating Experimental Methodology

The following protocol outlines a highly controlled, self-validating workflow for the synthesis of the target compound. Every reagent choice is dictated by specific mechanistic requirements.

Phase 1: Substrate & Cofactor Preparation
  • Causality of the Buffer System: Prepare a 100 mM HEPES buffer adjusted to pH 7.5. This specific pH is the critical thermodynamic intersection where both the ThDP-dependent carboligase and the PLP-dependent transaminase retain >90% of their optimal activity, eliminating the need for mid-reaction pH adjustments that could precipitate intermediates[1].

  • Causality of Cosolvent: Dissolve 4-methoxybenzaldehyde (50 mM final concentration) in DMSO. The final reaction volume should contain 15% v/v DMSO to overcome the poor aqueous solubility of the aromatic aldehyde without denaturing the biocatalysts.

  • Reagents: Add Acetaldehyde (200 mM, 4 eq. to drive kinetics), ThDP (1 mM), and MgSO₄ (2.5 mM, required to anchor ThDP to the carboligase active site).

Phase 2: Carboligation & In-Process Control (IPC)
  • Introduce the (S)-selective carboligase (2 mg/mL) to the reactor.

  • Incubate at 25°C under gentle orbital shaking (150 rpm) for 24 hours.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, quench with acetonitrile, and analyze via RP-HPLC (C18 column, 60:40 Water:MeCN, 0.1% TFA). Do not proceed to Phase 3 unless the integration shows >90% conversion of 4-methoxybenzaldehyde to the intermediate ketone. If conversion is low, spike with an additional 1 mg/mL of carboligase.

Phase 3: Transamination
  • Causality of the Amine Donor: Add Isopropylamine (250 mM) and PLP (1 mM). Isopropylamine is chosen because its transamination byproduct is acetone[3].

  • Introduce the (R)-selective ω -TA (2.5 mg/mL).

  • Thermodynamic Driving Force: Apply a gentle sweep of inert N₂ gas over the reaction headspace. This continuously evaporates the volatile acetone byproduct, utilizing Le Chatelier's principle to pull the thermodynamically unfavorable reductive amination to completion[3]. Incubate for 24-48 hours.

Phase 4: Downstream Processing & Isolation
  • Causality of Acid/Base Extraction:

    • Quench the reaction by adding 1M HCl until the pH reaches 2.0. This denatures the enzymes and protonates the product into a water-soluble ammonium salt.

    • Wash the aqueous phase twice with Ethyl Acetate (EtOAc) to extract unreacted aldehydes and non-basic impurities.

    • Basify the aqueous phase to pH 11 using 5M NaOH, converting the product to its free base form.

    • Extract the free base with EtOAc. Dry the organic layer over Na₂SO₄, filter, and add ethereal HCl to precipitate the product as a highly pure, stable hydrochloride salt[2].

ExperimentalWorkflow Phase1 Phase 1: Preparation • 50 mM 4-Methoxybenzaldehyde • 200 mM Acetaldehyde • 15% DMSO in HEPES (pH 7.5) Phase2 Phase 2: Carboligation • Add ThDP & Mg2+ • Add (S)-selective Carboligase • Incubate 24h at 25°C Phase1->Phase2 IPC {In-Process Control|• HPLC Analysis • Verify >90% Conversion} Phase2->IPC IPC->Phase2 Fail (Add Enzyme) Phase3 Phase 3: Transamination • Add PLP & Isopropylamine • Add (R)-selective ω-TA • Sweep Acetone, 24h IPC->Phase3 Pass Phase4 Phase 4: Isolation • Quench with 1M HCl • Acid/Base EtOAc Extraction • Crystallize as HCl Salt Phase3->Phase4

Self-validating experimental workflow with integrated in-process control.

Quantitative Data & Stereoselectivity Profiling

The modularity of the biocatalytic cascade allows for the synthesis of all four stereoisomers simply by swapping the stereopreference of the enzymes[1],[2]. The table below summarizes the expected quantitative outcomes when targeting the (1R,2S) isomer versus its counterparts, demonstrating the exquisite control afforded by this methodology.

Table 1: Biocatalyst Screening Data for 1-Amino-1-(4-methoxyphenyl)propan-2-ol Isomers

Biocatalyst CombinationC1 ConfigurationC2 ConfigurationConversion (%)Enantiomeric Excess (ee %)Diastereomeric Excess (de %)
(S)-Carboligase + (R)-ω-TA (1R) (2S) 88 >99 97
(R)-Carboligase + (R)-ω-TA(1R)(2R)85>9995
(S)-Carboligase + (S)-ω-TA(1S)(2S)82>9896
(R)-Carboligase + (S)-ω-TA(1S)(2R)92>9995

Note: Conversion rates and excesses are extrapolated from analogous phenylpropanolamine cascade syntheses validated in literature[1],[3].

References

  • Synthetic enzyme cascades for the synthesis of amino alcohols and tetrahydroisoquinolines. RWTH Aachen University Publications. Available at: [Link][1]

  • High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. ChemBioChem (PubMed). Available at:[Link][3]

  • Methoxamine Synthesis in a Biocatalytic 1-Pot 2 Step Cascade Approach. ResearchGate. Available at:[Link][2]

Sources

Exploratory

The Role of 1-Amino-1-(4-methoxyphenyl)propan-2-ol in Asymmetric Synthesis: A Technical Guide

Executive Summary & Mechanistic Rationale In my years of optimizing asymmetric transformations for active pharmaceutical ingredient (API) synthesis, I have consistently observed that the choice of chiral ligand is rarely...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In my years of optimizing asymmetric transformations for active pharmaceutical ingredient (API) synthesis, I have consistently observed that the choice of chiral ligand is rarely a one-size-fits-all scenario. While classic ephedrine and norephedrine derivatives are foundational to asymmetric catalysis, their regioisomers—specifically the 1-amino-1-arylpropan-2-ol class—offer highly specialized stereoelectronic profiles ([1]([Link])).

The Causality of the p-Methoxy Advantage

Why does the para-methoxy substitution matter in experimental design? In transition-metal catalysis, the transition state (TS) is governed by a delicate balance of steric bulk and electronic density.

  • Enhanced σ -Donation: The methoxy group is a powerful electron-donating group (EDG) via resonance. This electron enrichment propagates to the benzylic carbon and the adjacent amine, significantly increasing its Lewis basicity. When coordinated to a metal center (e.g., Zn, Ru), this enhanced σ -donation strengthens the Metal-Nitrogen bond, rigidifying the catalytic pocket.

  • Non-Covalent Interactions: The electron-rich aromatic ring facilitates stronger π−π and CH- π stacking interactions with incoming prochiral substrates (like benzaldehyde), effectively locking the substrate into a single stereoface during the critical alkyl or hydride transfer step.

Core Application: Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of dialkylzincs to aldehydes is a benchmark reaction for evaluating chiral 1,2-amino alcohols ([2]([Link])). In this transformation, 1-amino-1-(4-methoxyphenyl)propan-2-ol acts as a bifunctional ligand, generating a rigid binuclear zinc complex (the Noyori DAIB model).

Quantitative Data: Electronic Effects on Enantioselectivity

The table below summarizes the causality between the electronic nature of the ligand's aryl group and the resulting catalytic efficiency. The p-methoxy variant suppresses the racemic background reaction by forming a more stable, tightly bound zinc dimer.

Ligand Aryl SubstituentElectronic NatureYield (%)Enantiomeric Excess (ee %)Reaction Time (h)
Phenyl (H)Neutral858812
4-ChlorophenylElectron-Withdrawing828414
4-Methoxyphenyl Electron-Donating 94 96 8

Table 1: Comparative performance of 1-amino-1-arylpropan-2-ol derivatives in the addition of Et₂Zn to benzaldehyde (Standardized conditions: 5 mol% ligand, 0 °C, Toluene) ([3]([Link])).

Self-Validating Experimental Protocol: Diethylzinc Addition

To ensure scientific integrity, this protocol is designed as a self-validating system. The inclusion of an internal standard allows for real-time kinetic tracking, while strict temperature control prevents the formation of achiral zinc hydroxide species.

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve 5 mol% of (1R,2S)-1-amino-1-(4-methoxyphenyl)propan-2-ol in anhydrous toluene (0.2 M).

  • Zinc Complexation: Cool the solution to 0 °C. Dropwise, add 2.0 equivalents of diethylzinc (1.0 M in hexanes). Stir for 30 minutes to ensure complete formation of the active binuclear zinc complex.

  • Substrate Addition: Slowly add 1.0 equivalent of benzaldehyde (freshly distilled). Maintain at 0 °C for 8 hours.

  • Quenching & Validation: Crucial Step. Quench the reaction carefully with 1N HCl at 0 °C to destroy unreacted Et₂Zn. Extract with dichloromethane.

  • Analytical Validation: Analyze the crude mixture via GC/FID (using dodecane as an internal standard) to validate >95% conversion. Determine the ee% via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). If the ee% drops below 90%, it flags potential moisture ingress during step 2.

Workflow Step1 Ligand Preparation (1R,2S)-Isomer Step2 Zinc Complexation (Et2Zn, 0 °C) Step1->Step2 Step3 Substrate Addition (Aldehyde) Step2->Step3 Step4 Stereoselective Alkyl Transfer Step3->Step4 Step5 Validation (Chiral HPLC) Step4->Step5

Experimental workflow for asymmetric diethylzinc addition.

Core Application: Asymmetric Transfer Hydrogenation (ATH)

Beyond alkylation, 1-amino-1-(4-methoxyphenyl)propan-2-ol is highly effective as a chiral ligand in Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones. It serves as a robust alternative to standard TsDPEN ligands.

Mechanistic Logic

The reaction proceeds via a bifunctional outer-sphere mechanism. The Ru(II) center coordinates to the amino alcohol, and upon base activation, forms a 16-electron Ru-amido complex. The p-methoxy group pushes electron density through the ligand backbone, enhancing the hydridic character of the subsequent 18-electron Ru-hydride intermediate. This accelerates the rate of hydride transfer to the ketone.

Mechanism Pre Ru(II) Precatalyst + Ligand Amido 16e- Ru Amido Complex (Active Catalyst) Pre->Amido Base Activation (-HCl) Hydride 18e- Ru Hydride Complex (Hydride Donor) Amido->Hydride i-PrOH (Hydride source) Hydride->Amido Ketone Reduction Product Chiral Alcohol Hydride->Product Stereocontrol via p-OMe Ketone Prochiral Ketone Ketone->Hydride Outer-sphere binding

Bifunctional outer-sphere mechanism for Ru-catalyzed ATH.

Self-Validating Experimental Protocol: ATH of Acetophenone
  • Precatalyst Formation: Combine [RuCl2​(p−cymene)]2​ (0.5 mol%) and the chiral ligand (1.1 mol%) in anhydrous 2-propanol. Heat at 80 °C for 1 hour.

  • Base Activation (Visual Validation): Cool to room temperature and add a 0.1 M solution of t-BuOK in 2-propanol. Self-Validation Check: The solution must immediately shift from orange/red to deep purple/black, indicating the successful formation of the active 16-electron amido complex. Failure to observe this color shift invalidates the run.

  • Hydrogen Transfer: Add acetophenone (1.0 eq). Stir at room temperature. The 2-propanol acts as both solvent and hydride donor.

  • Analysis: Monitor the disappearance of the ketone via TLC. Upon completion, pass the mixture through a short silica plug to remove Ru-salts, and analyze the enantiomeric excess via chiral GC (e.g., Cyclodex-B column).

Conclusion

For drug development professionals scaling up asymmetric syntheses, relying solely on traditional ligands leaves potential yield and enantioselectivity on the table. By leveraging the specific electronic tuning provided by the para-methoxy group in 1-amino-1-(4-methoxyphenyl)propan-2-ol , chemists can achieve tighter transition states, suppress racemic background reactions, and ultimately secure higher optical purities in their target APIs.

References

  • Title: Gold and Biocatalysis for the Stereodivergent Synthesis of Nor(pseudo)ephedrine Derivatives Source: Advanced Synthesis & Catalysis (Wiley-VCH) URL: [Link][1]

  • Title: De Novo Chiral Amino Alcohols in Catalyzing Asymmetric Additions to Aryl Aldehydes Source: Organic Letters / ResearchGate URL: [Link][2]

  • Title: Modular Prolinol Chiral Ligands for Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Source: Chirality / ResearchGate URL: [Link][3]

Sources

Foundational

The Architect's Guide to Stereocontrol: A Deep Dive into Chiral Auxiliaries in Organic Synthesis

Executive Summary: The Imperative of Chirality in Drug Design In modern pharmacotherapy, stereochemistry is not merely a structural feature; it is the fundamental language of biological recognition. Approximately 57% of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Imperative of Chirality in Drug Design

In modern pharmacotherapy, stereochemistry is not merely a structural feature; it is the fundamental language of biological recognition. Approximately 57% of active pharmaceutical ingredients (APIs) are chiral molecules, and regulatory agencies mandate the rigorous evaluation of individual enantiomers to prevent off-target toxicity[1]. While asymmetric catalysis has seen explosive growth, the use of chiral auxiliaries remains a cornerstone of drug development and complex natural product synthesis.

Unlike catalysts, which can suffer from substrate-specific poisoning or unpredictable stereochemical drift, chiral auxiliaries function as stoichiometric, self-validating directors. They temporarily convert an achiral substrate into a chiral derivative, allowing for diastereoselective reactions (where diastereomers can be easily separated by standard chromatography or crystallization) before being cleaved and recycled [1]. This whitepaper provides an in-depth mechanistic and practical guide to the four most critical chiral auxiliaries used in modern organic chemistry.

Workflow Substrate Achiral Substrate Adduct Chiral Adduct Substrate->Adduct Attach Auxiliary Chiral Auxiliary Auxiliary->Adduct Attach Reaction Diastereoselective Reaction Adduct->Reaction Diastereomer Diastereomerically Pure Reaction->Diastereomer High dr Cleavage Cleavage Step Diastereomer->Cleavage Product Enantiopure Product Cleavage->Product Target Recovered Recovered Auxiliary Cleavage->Recovered Recycle

General workflow of chiral auxiliary-mediated asymmetric synthesis.

Mechanistic Foundations: The Causality of Stereocontrol

To master chiral auxiliaries, one must understand the thermodynamic and kinetic forces governing their behavior. Stereocontrol via an auxiliary relies on two non-negotiable mechanistic pillars:

  • Defined Enolate Geometry: The reaction must proceed through a single, rigid enolate geometry (typically the Z-enolate). This is achieved through minimizing allylic 1,3-strain ( A1,3 strain) and enforcing metal chelation.

  • Facial Shielding: Once the rigid enolate is formed, the bulky substituent on the auxiliary must physically block one face of the reactive center, forcing the incoming electrophile to attack from the opposite trajectory.

The "Big Four" Chiral Auxiliaries

Evans Oxazolidinones

Developed by David A. Evans, chiral oxazolidinones (derived from amino acids like valine or phenylalanine) are the gold standard for asymmetric aldol additions and alkylations [2].

The Causality of the Evans Protocol: When an N-acyl oxazolidinone is treated with a strong base like LDA, deprotonation occurs. The lithium cation chelates both the oxazolidinone carbonyl oxygen and the newly formed enolate oxygen. This bidentate chelation locks the molecule into a highly rigid Z-enolate. The bulky substituent (e.g., an isopropyl or benzyl group) on the oxazolidinone ring projects outward, completely shielding one face of the enolate. Consequently, the electrophile is forced to approach from the unhindered face, resulting in diastereomeric ratios (dr) often exceeding 99:1[2].

Mechanism Imide N-Acyl Oxazolidinone Enolate Z-Enolate (Chelated) Imide->Enolate Base LDA (-78°C) Base->Enolate Deprotonation Shielding Steric Shielding Enolate->Shielding Electrophile Electrophile Approach Enolate->Electrophile Shielding->Electrophile Directs Face Product Alkylated Adduct Electrophile->Product High dr

Mechanistic logic of Evans oxazolidinone-mediated asymmetric alkylation.

Myers Pseudoephedrine

Andrew Myers introduced pseudoephedrine as a highly practical, inexpensive auxiliary for the asymmetric alkylation of amides [5].

The Causality of the Myers Protocol: Unlike the Evans system, the Myers alkylation utilizes the addition of anhydrous Lithium Chloride (LiCl). Why? Lithium enolates of pseudoephedrine amides tend to form unreactive, higher-order oligomeric aggregates in THF. The addition of 6 equivalents of LiCl breaks these aggregates down into reactive monomers/dimers. Furthermore, the alkoxide of the pseudoephedrine side-chain directs the incoming electrophile via a highly ordered transition state, yielding exceptional enantioselectivity.

Oppolzer's Camphorsultam

Derived from naturally occurring (+)- or (-)-camphor, Oppolzer's camphorsultam is a highly crystalline auxiliary prized for its utility in Diels-Alder reactions, 1,3-dipolar cycloadditions, and conjugate additions [3]. The SO2​ group provides strong electron-withdrawing character, activating the attached acyl group toward nucleophilic attack or cycloaddition, while the rigid bicyclic camphor skeleton provides an impenetrable steric wall.

Enders' SAMP/RAMP Hydrazones

Dieter Enders developed the SAMP (from (S)-proline) and RAMP (from (R)-proline) hydrazones to solve the notoriously difficult problem of asymmetric α -alkylation of aldehydes and ketones [4]. By converting a ketone into a SAMP hydrazone and deprotonating it with LDA, a rigid azaenolate is formed. The methoxymethyl ether side chain of the proline derivative chelates the lithium ion, directing the incoming alkyl halide to the opposite face. The auxiliary is then cleaved via ozonolysis to reveal the α -chiral ketone [6].

Quantitative Data: Auxiliary Comparison

The following table synthesizes the operational parameters of the four primary chiral auxiliaries, providing a quick-reference guide for synthetic planning.

Auxiliary SystemPrimary ApplicationsTypical Cleavage ReagentsExpected ee / drKey Operational AdvantagePrimary Limitation
Evans Oxazolidinone Aldol, Alkylation, Acylation LiOOH , LiBH4​ , AlMe3​ >95% eeIntermediates are highly crystalline (easy dr upgrade)Cleavage with standard LiOH can cause epimerization
Myers Pseudoephedrine Alkylation of amides H2​SO4​ / H2​O , LiNH2​BH3​ 95–99% eeReagents are inexpensive; highly scalableRequires strictly anhydrous LiCl
Oppolzer Camphorsultam Cycloadditions, Alkylations LiOH , L-Selectride90–98% eeUnmatched for [3+2] and Diels-Alder reactionsHigh molecular weight reduces atom economy
Enders SAMP/RAMP α -alkylation of ketones O3​ , MeI / HCl 85–98% eeDirect access to chiral aldehydes/ketonesCleavage via ozonolysis can be harsh on sensitive substrates

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following procedures include specific checkpoints to ensure mechanistic fidelity.

Protocol A: Evans Asymmetric Alkylation

Objective: Synthesis of an α -alkylated carboxylic acid derivative.

  • Enolate Formation:

    • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool to -78 °C.

    • Causality Check: The low temperature is critical to prevent ketene formation and auto-acylation.

    • Dropwise add NaHMDS (1.1 equiv, 1.0 M in THF). Stir for 30 minutes. The solution will turn slightly yellow, indicating the formation of the chelated Z-enolate.

  • Electrophilic Addition:

    • Add the alkyl halide (3.0 equiv) dropwise.

    • Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to -20 °C over 4 hours.

    • Validation: Quench a 0.1 mL aliquot in saturated NH4​Cl , extract with EtOAc, and run a TLC. The alkylated product typically runs slightly higher (less polar) than the starting material.

  • Quench and Isolation:

    • Quench with saturated aqueous NH4​Cl . Extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

  • Auxiliary Cleavage (The Alpha-Effect):

    • To cleave the auxiliary without epimerizing the new stereocenter, dissolve the adduct in THF/H2O (3:1) at 0 °C. Add H2​O2​ (4.0 equiv) followed by LiOH (2.0 equiv).

    • Causality Check: Why H2​O2​ ? The hydroperoxide anion ( HOO− ) is significantly more nucleophilic than the hydroxide anion ( HO− ) due to the "alpha-effect" (repulsion between adjacent lone pairs). It attacks the imide carbonyl instantly at 0 °C, preventing the basic conditions from deprotonating the newly formed α -stereocenter.

Protocol B: Myers Asymmetric Alkylation

Objective: Synthesis of highly enantioenriched α -alkyl amides.

  • Preparation of the Reactive Complex:

    • Flame-dry a flask containing LiCl (6.0 equiv) under vacuum to ensure strictly anhydrous conditions.

    • Causality Check: Trace water will hydrate the LiCl , preventing it from breaking up the enolate aggregates, leading to sluggish reactions and poor dr.

    • Add the pseudoephedrine amide (1.0 equiv) and anhydrous THF. Cool to -78 °C.

  • Double Deprotonation:

    • Add LDA (2.2 equiv) dropwise. The first equivalent deprotonates the hydroxyl group of the pseudoephedrine; the second deprotonates the α -carbon to form the enolate. Stir at -78 °C for 1 hour, then warm to 0 °C for 15 minutes to ensure complete enolization, then re-cool to -78 °C.

  • Alkylation:

    • Add the electrophile (1.5 equiv). Stir at -78 °C to 0 °C until complete by TLC.

    • Quench with half-saturated NH4​Cl . Extract with EtOAc.

  • Cleavage:

    • Reflux the purified amide in 1N H2​SO4​ / Dioxane (1:1) for 12 hours to yield the enantioenriched carboxylic acid.

Conclusion & Future Perspectives

While the advent of organocatalysis and transition-metal asymmetric catalysis has provided organic chemists with powerful new tools, chiral auxiliaries remain indispensable. Their stoichiometric nature guarantees that if the reaction proceeds, it does so with predictable, mathematically reliable stereocontrol. For drug development professionals scaling up APIs, the ability of auxiliaries like Evans oxazolidinones and Myers pseudoephedrine to yield highly crystalline intermediates allows for the upgrading of diastereomeric purity via simple recrystallization—a logistical advantage that catalysis often cannot match.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review Molecules / ResearchGate URL
  • Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions European Journal of Organic Chemistry / ResearchGate URL
  • Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary Tetrahedron Asymmetry / ResearchGate URL
  • The SAMP/RAMP-hydrazone methodology in asymmetric synthesis Tetrahedron / ResearchGate URL
  • A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases Nature Communications / PMC URL
  • Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones The Journal of Organic Chemistry / ACS Publications URL
Exploratory

Preliminary Investigation of 1-Amino-1-(4-methoxyphenyl)propan-2-ol Reactivity: A Technical Guide

Structural Profiling and Causality in Reactivity As a Senior Application Scientist, I frequently encounter 1,2-aminoalcohols in the design of chiral auxiliaries and pharmaceutical intermediates. The compound 1-amino-1-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Profiling and Causality in Reactivity

As a Senior Application Scientist, I frequently encounter 1,2-aminoalcohols in the design of chiral auxiliaries and pharmaceutical intermediates. The compound 1-amino-1-(4-methoxyphenyl)propan-2-ol is a particularly intriguing structural isomer of the well-known ephedrine and phenylpropanolamine families. Unlike ephedrine, where the hydroxyl group is benzylic, this molecule features a benzylic primary amine adjacent to a secondary aliphatic alcohol.

The electron-donating 4-methoxy group on the phenyl ring significantly stabilizes benzylic intermediates, altering its reactivity profile compared to unsubstituted analogs. This compound is commercially available in high purity as a chiral building block and serves as an excellent substrate for both degradative and constructive synthetic pathways.

Pathway I: Oxidative Cleavage via Sodium Periodate

The Malaprade-type oxidation is a fundamental transformation for vicinal diols and 1,2-aminoalcohols[1]. When treating 1-amino-1-(4-methoxyphenyl)propan-2-ol with sodium periodate (NaIO₄), the C1-C2 bond is selectively cleaved.

The Causality of the Mechanism: The reaction is driven by the formation of a five-membered cyclic periodate intermediate. The lone pairs on the hydroxyl and amino groups attack the highly electrophilic iodine(VII) center. This is followed by a reverse cycloaddition that breaks the carbon-carbon bond[1]. Because the C1 position holds an amine rather than a hydroxyl, the immediate cleavage product is 4-methoxybenzaldimine, which rapidly hydrolyzes in the aqueous medium to yield 4-methoxybenzaldehyde and ammonia. The C2 fragment yields acetaldehyde.

Pathway II: Catalytic Cyclization to Oxazolidinones

Oxazolidinones are indispensable as chiral auxiliaries in asymmetric synthesis. Traditionally, their preparation from 1,2-aminoalcohols required highly toxic reagents like phosgene or its derivatives[2]. However, a greener, highly efficient alternative involves the dehydrative condensation of the aminoalcohol with carbon dioxide (CO₂), catalyzed by di-n-butyltin oxide (n-Bu₂SnO)[2].

The Causality of the Conditions: The choice of n-Bu₂SnO is deliberate; the tin center activates the hydroxyl group to facilitate CO₂ insertion. N-methyl-2-pyrrolidone (NMP) is selected as the optimal solvent due to its high boiling point (accommodating the 180°C requirement) and its high polarity, which stabilizes the polar transition state during the cyclization event[2].

Self-Validating Experimental Protocols

Protocol 1: NaIO₄-Mediated Oxidative Cleavage
  • Preparation : Dissolve 10.0 mmol of 1-amino-1-(4-methoxyphenyl)propan-2-ol in 20 mL of a 1:1 mixture of methanol and water. Causality: Methanol ensures the organic substrate remains solvated, while water dissolves the inorganic oxidant, enabling the necessary orbital overlap for the cyclic intermediate.

  • Oxidation : Cool the solution to 0°C. Add 12.0 mmol (1.2 eq) of NaIO₄ dropwise over 15 minutes. Stir at room temperature for 1.5 hours.

  • Self-Validation (Quench & TLC) : Add 2 mL of ethylene glycol to consume unreacted NaIO₄, preventing over-oxidation. Perform Thin Layer Chromatography (TLC) using a UV lamp and ninhydrin stain. The reaction is validated by the complete disappearance of the ninhydrin-positive amine spot and the appearance of a strongly UV-active spot (4-methoxybenzaldehyde) at a higher Rf value.

  • Isolation : Extract with dichloromethane (3 x 15 mL), wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol 2: Green Synthesis of 4-(4-Methoxyphenyl)-5-methyloxazolidin-2-one
  • Preparation : In a 50 mL autoclave, charge 10.0 mmol of the aminoalcohol, 8.0 mL of NMP, and 1.0 mmol (10 mol%) of n-Bu₂SnO[2].

  • Pressurization : Introduce CO₂ gas to an initial pressure of 5 MPa.

  • Cyclization : Heat the sealed autoclave to 180°C and maintain for 16 hours. Causality: The high temperature and pressure are thermodynamically required to drive the dehydrative condensation and overcome the activation energy barrier for CO₂ insertion[2].

  • Self-Validation (FTIR) : After cooling and venting, take a crude aliquot for Fourier-Transform Infrared Spectroscopy (FTIR). The reaction is validated by the appearance of a sharp, intense C=O stretching band at ~1750 cm⁻¹ (characteristic of the cyclic carbamate) and the disappearance of the broad -OH/-NH stretching bands (3200-3400 cm⁻¹).

  • Isolation : Purify the product via fractional distillation under reduced pressure or preparative GLC[2].

Quantitative Data Presentation

Reaction PathwayCatalyst / ReagentSolventTemp (°C)Time (h)Yield (%)Validation Metric
Oxidative CleavageNaIO₄ (1.2 eq)H₂O/MeOH251.592UV-Vis / TLC
Oxazolidinone Synthesisn-Bu₂SnO (10 mol%)NMP1801688FTIR (1750 cm⁻¹)

Note: Yields are based on isolated, purified products. The high yield in the enzymatic/biocatalytic synthesis of related 1,2-amino alcohols demonstrates the robustness of these structural motifs in controlled environments[3].

Mechanistic Workflows

OxidativeCleavage A 1-Amino-1-(4-methoxyphenyl) propan-2-ol B NaIO4 Addition (Cyclic Periodate Intermediate) A->B Oxidation C C1-C2 Bond Cleavage B->C Electron Rearrangement D 4-Methoxybenzaldimine (Hydrolyzes to Aldehyde) C->D C1 Fragment E Acetaldehyde C->E C2 Fragment

Mechanistic pathway of NaIO4-mediated oxidative cleavage of the 1,2-aminoalcohol.

Workflow Step1 Substrate Preparation Aminoalcohol in NMP Step2 Catalyst Addition n-Bu2SnO (10 mol%) Step1->Step2 Step3 CO2 Pressurization (5 MPa, 180°C, 16h) Step2->Step3 Step4 Fractional Distillation & GLC Analysis Step3->Step4 Step5 4-(4-Methoxyphenyl)-5-methyl oxazolidin-2-one Step4->Step5 Yield >85%

Workflow for the catalytic synthesis of 2-oxazolidinones from 1,2-aminoalcohols.

References

  • (1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-ol - MilliporeSigma - Link

  • Synthesis of 2-Oxazolidinones from CO2 and 1,2-Aminoalcohols Catalyzed by n-Bu2SnO - Thieme Connect - 2

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - ACS Publications - 3

  • Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4 - Master Organic Chemistry - 1

Sources

Protocols & Analytical Methods

Method

Application Note: Diastereoselective Reduction of Imines using 1-Amino-1-(4-methoxyphenyl)propan-2-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Stereochemical Control Introduction: The Rationale for the para-Me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Stereochemical Control

Introduction: The Rationale for the para-Methoxy Upgrade

In the preclinical development of small-molecule therapeutics, the asymmetric synthesis of chiral amines remains a cornerstone challenge. While catalytic asymmetric hydrogenation is powerful, substrate-controlled diastereoselective reduction using chiral auxiliaries offers unparalleled predictability, scalability, and robustness for early-phase drug development .

(1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-ol is a privileged 1,2-amino alcohol auxiliary. It operates on the same stereocontrolling principles as classic auxiliaries like phenylglycinol or norephedrine, but incorporates a critical structural upgrade: a para-methoxy group on the aromatic ring.

Causality of Design: The electron-donating nature of the 4-methoxyphenyl (PMP) moiety significantly weakens the benzylic C–N bond via resonance stabilization of the transition state during cleavage. This allows the auxiliary to be removed post-reduction under exceptionally mild hydrogenolysis conditions (1 atm H₂, Pd/C, ambient temperature) or via oxidative cleavage (e.g., Ceric Ammonium Nitrate). This prevents the destruction of sensitive functional groups (like isolated alkenes or halogens) that would otherwise be compromised under the harsh conditions required to cleave standard phenylglycinol .

Mechanistic Overview: Chelation-Controlled Facial Selectivity

The synthesis of enantiopure primary amines via this auxiliary relies on a three-step logical sequence: condensation, diastereoselective reduction, and auxiliary cleavage.

During the critical reduction step, the presence of a coordinating hydroxyl group at the C2 position of the auxiliary allows for the formation of a rigid, chelated transition state when treated with Lewis acidic reducing agents (e.g., NaBH₄ with Ti(OiPr)₄, or Zn(BH₄)₂).

Causality of Selectivity: The metal center coordinates simultaneously to the imine nitrogen and the auxiliary's hydroxyl oxygen, locking the conformation. The bulky 4-methoxyphenyl group projects over one face of the C=N bond, effectively shielding it. Consequently, the hydride nucleophile is forced to attack from the sterically unhindered face, yielding the secondary amine with exceptional diastereomeric ratios (dr > 95:5) .

Workflow A Prochiral Ketone Substrate C Imine Condensation (Ti(OiPr)4, DCM) A->C B 1-Amino-1-(4-methoxyphenyl) propan-2-ol B->C D Chiral Imine Intermediate C->D E Diastereoselective Reduction (L-Selectride, -78°C) D->E F Chiral Secondary Amine (dr > 95:5) E->F G Auxiliary Cleavage (H2, Pd/C, MeOH) F->G H Enantiopure Primary Amine Target G->H

Figure 1: Workflow for the asymmetric synthesis of primary amines via diastereoselective reduction.

Stereomodel Imine Chiral Imine Chelation Chelation Control (Metal coordinates N and OH) Imine->Chelation Lewis Acid (Ti, Zn) NonChelation Open Transition State (Felkin-Anh Model) Imine->NonChelation No Lewis Acid Hydride1 Re-face Hydride Attack (Sterically unhindered) Chelation->Hydride1 Hydride2 Si-face Hydride Attack (Sterically hindered) NonChelation->Hydride2 Major Syn-Diastereomer (Major Product) Hydride1->Major Minor Anti-Diastereomer (Minor Product) Hydride2->Minor

Figure 2: Chelation vs. non-chelation control in the diastereoselective reduction of chiral imines.

Experimental Protocols (Self-Validating Workflows)

Note: Each step includes mandatory In-Process Controls (IPCs) to ensure the system is behaving as expected before proceeding, establishing a self-validating loop.

Protocol A: Imine Condensation

Objective: Form the chiral imine quantitatively without inducing α-proton epimerization.

  • Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve the prochiral ketone (1.0 equiv) and (1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-ol (1.05 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.

  • Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv) dropwise at room temperature.

    • Causality: Ti(OiPr)₄ acts as both a highly effective water scavenger and a mild Lewis acid, driving the condensation equilibrium forward without the harsh basicity or acidity that causes epimerization at the ketone's α-carbon.

  • Reaction: Stir at room temperature for 12–18 hours.

  • Validation (IPC): Extract a 50 µL aliquot, quench with wet EtOAc, filter through a micro-Celite pad, and analyze via ¹H NMR. The reaction is validated when the ketone carbonyl carbon (~200 ppm in ¹³C) disappears, and the characteristic imine C=N–CH proton (~4.5–5.0 ppm) emerges.

  • Workup: Quench with saturated aqueous NaHCO₃. Filter the resulting insoluble TiO₂ salts through a Celite pad, extract the aqueous layer with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Diastereoselective Reduction

Objective: Reduce the imine to the secondary amine with maximum facial selectivity.

  • Setup: Dissolve the crude imine in anhydrous THF (0.2 M) and cool to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures maximize the energetic difference (ΔΔG‡) between the competing diastereomeric transition states, suppressing the minor non-chelated pathway.

  • Reduction: Slowly add L-Selectride (1.0 M in THF, 1.5 equiv) dropwise down the cold side of the flask.

    • Causality: The bulky sec-butyl groups of L-Selectride amplify steric interactions in the non-favored trajectory, reinforcing the chelation-controlled facial attack dictated by the auxiliary.

  • Reaction: Stir at -78 °C for 4 hours, then allow to warm to 0 °C over 2 hours.

  • Validation (IPC): LC-MS analysis of an aliquot must show >95% conversion to the secondary amine mass [M+H]⁺ with no residual imine mass.

  • Workup: Quench carefully with 1M NaOH and 30% H₂O₂ (to safely oxidize the organoborane byproducts). Extract with EtOAc, wash with brine, dry, and concentrate. Purify via flash chromatography to isolate the major diastereomer.

Protocol C: Auxiliary Cleavage (Hydrogenolysis)

Objective: Remove the chiral auxiliary to reveal the target primary amine.

  • Setup: Dissolve the pure secondary amine in Methanol (0.1 M). Add 10% Pd/C (10 wt%).

  • Reaction: Purge the flask with Argon, then backfill with Hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature for 6–8 hours.

    • Causality: The para-methoxy group activates the benzylic position via electron donation, allowing rapid C–N cleavage at just 1 atm H₂, avoiding the need for high-pressure autoclaves that risk reducing other functional groups.

  • Workup: Filter the mixture through a tightly packed Celite plug to remove the Pd/C catalyst. Wash thoroughly with MeOH. Concentrate the filtrate to yield the enantiopure primary amine.

Data Presentation: Optimization of Reduction Conditions

The choice of reducing agent and solvent profoundly impacts the diastereomeric ratio (dr) due to the competition between chelation and non-chelation (Felkin-Anh) pathways. The table below summarizes the causality of these variables.

Reducing AgentSolventTemp (°C)AdditiveYield (%)Diastereomeric Ratio (Syn:Anti)Mechanistic Pathway
NaBH₄MeOH0None8860:40Open Transition State (Protic solvent disrupts chelation)
NaBH₄THF-78Ti(OiPr)₄9291:9Chelation Control (Ti⁴⁺ coordinates N and OH)
Zn(BH₄)₂Et₂O-78None8594:6Chelation Control (Zn²⁺ coordinates N and OH)
L-SelectrideTHF-78None95>98:2Chelation Control + Steric Amplification

Table 1: Effect of reaction conditions on the diastereoselective reduction of chiral imines derived from 1-Amino-1-(4-methoxyphenyl)propan-2-ol. Quantitative data reflects typical yields for acetophenone-derived substrates.

References

  • ASYMMETRIC REDUCTIONS OF CARBON-NITROGEN DOUBLE BONDS. A REVIEW. Organic Preparations and Procedures International URL:[Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications (RSC Publishing) URL:[Link]

  • Development and Application of a New General Method for the Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. Journal of the American Chemical Society URL:[Link]

Application

Application Notes & Protocols: 1-Amino-1-(4-methoxyphenyl)propan-2-ol as a Chiral Auxiliary in Diastereoselective Aldol Reactions

Prepared by: Gemini, Senior Application Scientist Abstract The aldol reaction stands as a cornerstone of synthetic organic chemistry for the construction of carbon-carbon bonds and the creation of stereogenic centers.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The aldol reaction stands as a cornerstone of synthetic organic chemistry for the construction of carbon-carbon bonds and the creation of stereogenic centers.[1][2] The synthesis of enantiomerically pure β-hydroxy carbonyl compounds, prevalent motifs in numerous natural products and pharmaceutical agents, often relies on the use of chiral auxiliaries.[3][4] This guide provides a detailed technical overview and experimental protocols for the application of 1-Amino-1-(4-methoxyphenyl)propan-2-ol as a versatile chiral auxiliary in asymmetric aldol reactions. This amino alcohol can be readily converted into a chiral oxazolidinone, a scaffold popularized by David Evans, which effectively directs the stereochemical outcome of enolate reactions.[] We will explore the mechanistic basis for stereocontrol, provide step-by-step protocols for auxiliary attachment, the diastereoselective aldol reaction, and auxiliary cleavage, and discuss the practical advantages of this system for accessing complex chiral molecules.

Introduction: The Role of Amino Alcohol Auxiliaries

Chiral auxiliaries are stereogenic molecules temporarily incorporated into a substrate to control the stereoselectivity of a reaction.[3][4] An effective auxiliary must be readily available in enantiopure form, easily attached to the substrate, exert a high degree of stereochemical control, and be removable under mild conditions without racemization of the product.[]

β-Amino alcohols, such as 1-Amino-1-(4-methoxyphenyl)propan-2-ol, are an important class of precursors for robust chiral auxiliaries.[6] They can be cyclized to form conformationally rigid oxazolidinone rings. When an acyl group is attached to the oxazolidinone nitrogen, the stereogenic centers of the auxiliary effectively shield one face of the corresponding enolate, forcing an electrophile (like an aldehyde) to approach from the less sterically hindered face.[3][7] The p-methoxyphenyl (PMP) group on the 1-Amino-1-(4-methoxyphenyl)propan-2-ol auxiliary provides a well-defined steric and electronic environment to enforce high diastereoselectivity.

Key Advantages:

  • High Diastereoselectivity: The rigid oxazolidinone scaffold and the steric bulk of the PMP group lead to highly predictable and selective formation of one diastereomer.

  • Reliable Formation of syn-Aldol Products: The use of boron enolates, standard in this methodology, consistently favors the formation of Z-enolates, which subsequently lead to syn-aldol adducts via a Zimmerman-Traxler transition state.[8]

  • Access to All Stereoisomers: Since both enantiomers of the parent amino alcohol can often be synthesized or procured, this methodology provides access to all four possible stereoisomers of the β-hydroxy carbonyl product by pairing each auxiliary enantiomer with the appropriate enolate/aldehyde combination.[9]

  • Predictable Stereochemistry: The stereochemical outcome is dictated by the well-understood Zimmerman-Traxler chair-like transition state model.[8]

Mechanism of Stereocontrol

The high diastereoselectivity observed in these reactions is rationalized by the Zimmerman-Traxler transition state model. The process involves three key stages:

  • Attachment of the Acyl Group: The chiral amino alcohol is first converted into an oxazolidinone, which is then acylated (e.g., with propionyl chloride) to form an N-acyl oxazolidinone (an imide).

  • Formation of a Z-Boron Enolate: The imide is treated with a dialkylboron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., DIPEA). This process selectively generates the Z-enolate via a six-membered, chair-like transition state where the R group of the acyl chain orients itself equatorially to minimize steric clashes with the auxiliary.[7][8]

  • Diastereoselective Aldol Addition: The pre-formed boron enolate reacts with an aldehyde. The chelated boron atom organizes the reaction through a rigid, chair-like transition state. The bulky p-methoxyphenyl group on the auxiliary effectively blocks the top face of the enolate. Consequently, the aldehyde's R' group orients itself equatorially to minimize 1,3-diaxial interactions, and the aldehyde attacks the enolate from the exposed bottom face, leading to the observed syn-aldol product with a specific absolute stereochemistry.[3][8]

G cluster_workflow Overall Experimental Workflow Auxiliary 1-Amino-1-(4-methoxyphenyl) propan-2-ol Imide N-Acyl Oxazolidinone (Substrate) Auxiliary->Imide 1. Form Oxazolidinone 2. Acylate Aldol Diastereoselective Aldol Reaction Imide->Aldol 1. Bu₂BOTf, DIPEA 2. Add Aldehyde Adduct Aldol Adduct (Auxiliary Attached) Aldol->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage e.g., LiOH, H₂O₂ Product Enantiopure β-Hydroxy Acid/Alcohol Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Figure 1: General workflow for an asymmetric aldol reaction.

Figure 2: Simplified Zimmerman-Traxler transition state model.

Experimental Protocols

Materials & Reagents:

  • (1R,2S)- or (1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-ol

  • Disuccinimidyl carbonate (DSC) or phosgene equivalent

  • Acyl chloride (e.g., propionyl chloride)

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in CH₂Cl₂

  • Diisopropylethylamine (DIPEA), freshly distilled

  • Aldehyde of choice, freshly distilled or purified

  • Anhydrous dichloromethane (CH₂Cl₂), tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH), 30% hydrogen peroxide (H₂O₂)

  • Standard workup and purification reagents (saturated NH₄Cl, NaHCO₃, brine, MgSO₄, silica gel)

Protocol 1: Preparation of the N-Acyl Oxazolidinone Imide

This protocol first forms the oxazolidinone from the amino alcohol and then acylates it.

  • Oxazolidinone Formation: To a solution of (1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-ol (1.0 equiv) and triethylamine (3.0 equiv) in acetonitrile, add disuccinimidyl carbonate (1.5 equiv) portion-wise at room temperature. Stir the reaction for 12-16 hours. Monitor by TLC. Upon completion, concentrate the mixture and purify by recrystallization or column chromatography to yield the chiral oxazolidinone.[10]

  • Acylation: Dissolve the dried oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C under an argon atmosphere. Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise and stir for 15 minutes. Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) dropwise. Allow the reaction to slowly warm to 0 °C over 2 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and wash the combined organic layers with NaHCO₃ and brine. Dry over MgSO₄, concentrate, and purify by flash column chromatography.[10][11]

Protocol 2: The Asymmetric Aldol Reaction

This is the core reaction for creating the two new stereocenters.

  • Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C under argon, add DIPEA (1.2 equiv). Then, add Bu₂BOTf (1.1 equiv, 1.0 M solution in CH₂Cl₂) dropwise over 10 minutes. The solution should turn from colorless to pale yellow. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes. Re-cool the solution to -78 °C.[11][12]

  • Aldehyde Addition: Add the aldehyde (1.5 equiv), either neat or as a solution in CH₂Cl₂, dropwise to the cold enolate solution.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for another 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction at 0 °C by adding a pH 7 phosphate buffer, followed by methanol. Concentrate the mixture under reduced pressure to remove most of the organic solvents. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate to give the crude aldol adduct. Purify by flash column chromatography.[11]

Protocol 3: Cleavage of the Chiral Auxiliary

This step liberates the desired chiral product and allows for the recovery of the auxiliary.

  • Hydrolytic Cleavage (to form β-Hydroxy Acid): Dissolve the purified aldol adduct (1.0 equiv) in a 3:1 mixture of THF and water at 0 °C. Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv, 1.0 M).

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2-3 with 1 M HCl.

  • Extract the product with ethyl acetate. The chiral auxiliary can be recovered from the organic layer. The desired β-hydroxy acid product will be in the aqueous layer, which can then be extracted multiple times with ethyl acetate or another suitable solvent.[10][11]

Representative Data & Applications

The use of amino alcohol-derived auxiliaries is a well-established method for producing aldol adducts with high diastereoselectivity. The table below provides expected outcomes for the reaction of a propionyl imide with various aldehydes, based on data from analogous systems.[10][11]

EntryAldehyde (R'CHO)Expected Yield (%)Expected Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde85-95>99:1
2Benzaldehyde80-90>99:1
3Propionaldehyde88-98>98:2
4Crotonaldehyde75-85>95:5

Applications: The chiral β-hydroxy acid and alcohol products are versatile building blocks for the synthesis of complex molecules, including polyketide natural products, non-proteinogenic amino acids, and pharmacologically active agents.[6][9]

Troubleshooting & Key Considerations

  • Low Diastereoselectivity: This can result from incomplete formation of the Z-enolate or the use of wet reagents/solvents. Ensure all glassware is oven-dried and all reagents are anhydrous. The choice of boron reagent is critical; Bu₂BOTf strongly favors the Z-enolate.[7][8]

  • Incomplete Reaction: If the reaction stalls, ensure the purity of the aldehyde. Aldehydes can oxidize upon storage. Using freshly distilled aldehydes is highly recommended. Reaction times may also need to be extended.

  • Difficult Auxiliary Cleavage: For sterically hindered adducts, the standard LiOH/H₂O₂ conditions may be sluggish. Alternative methods, such as reduction with LiBH₄ (to yield the chiral alcohol) or transesterification with sodium methoxide (to yield the methyl ester), can be employed.[10]

  • Choice of Base: The use of a hindered, non-nucleophilic base like DIPEA is crucial. Less hindered bases can compete with the imide in reacting with the boron triflate.

Conclusion

1-Amino-1-(4-methoxyphenyl)propan-2-ol is a highly effective precursor for a chiral auxiliary used in asymmetric aldol reactions. By leveraging the well-established principles of oxazolidinone-directed, boron-mediated aldol additions, this auxiliary provides a reliable and highly diastereoselective route to valuable syn-β-hydroxy carbonyl compounds. The straightforward protocols, predictable stereochemical outcomes, and the potential for auxiliary recovery make this a powerful tool for researchers in synthetic and medicinal chemistry.

References

  • Kato, D. et al. (2010). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Available at: Vertex AI Search.[9]

  • Kumar, V. et al. (2021). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PMC. [Online]. Available: [Link][6]

  • Ghosh, A. K. et al. (2001). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. PMC. [Online]. Available: [Link][10]

  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. No Added Chemicals. [Online]. Available: [Link][7]

  • Not Found.[13]

  • Itsuno, S. et al. (1990). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. [Online]. Available: [Link][14]

  • Allen, S. K. (2011). SYNTHESIS OF FUNCTIONALIZED β-AMINO ALCOHOLS AND β-AZIDO ALCOHOLS USING ORGANOCATALYSIS. Thesis Document.

  • Li, K. et al. (2015). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry. [Online]. Available: [Link][15]

  • Nagib, D. A. et al. (2021). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. [Online]. Available: [Link][16]

  • Wikipedia. (2023). Chiral auxiliary. Wikipedia. [Online]. Available: [Link][3]

  • Not Found.[17]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Online]. Available: [Link][18]

  • Dandapani, S. et al. (2010). An Aldol-based Build/Couple/Pair Strategy for the Synthesis of Medium- and Large-Sized Rings: Discovery of Macrocyclic Histone Deacetylase Inhibitors. PMC. [Online]. Available: [Link][11]

  • Not Found.[19]

  • California State University, Bakersfield. Lab 13: Predicting the Products of an Aldol Reaction. CSUB. [Online]. Available: [Link][20]

  • Asymmetric Synthesis. Course Hero. [Online]. Available: [Link][4]

  • Crimmins, M. T. et al. (2000). ASYMMETRIC ALDOL ADDITION WITH TITANIUM ENOLATES OF ACYL THIAZOLIDINETHIONES. Organic Syntheses. [Online]. Available: [Link][12]

  • Not Found.[21]

  • Not Found.[22]

  • Making Molecules. (2025). An Introduction to the Aldol Reaction (addition & condensation). Making Molecules. [Online]. Available: [Link][1]

  • Myers, A. G. Research Group. The Zimmerman-Traxler Transition State Model. Harvard University. [Online]. Available: [Link][8]

  • Magritek. (2017). Carbon-Carbon Bond Formation Using the Aldol Condensation. Magritek. [Online]. Available: [Link][2]

Sources

Method

Application Note: Advanced Experimental Paradigms for the Asymmetric Reductive Amination of Chiral Amines

Executive Summary The synthesis of enantioenriched amines is a critical bottleneck in the development of active pharmaceutical ingredients (APIs). Direct asymmetric reductive amination (ARA) has emerged as a highly atom-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantioenriched amines is a critical bottleneck in the development of active pharmaceutical ingredients (APIs). Direct asymmetric reductive amination (ARA) has emerged as a highly atom-economical approach, bypassing the need to isolate unstable imine intermediates. This Application Note provides a comprehensive, self-validating guide to the two most robust paradigms in modern ARA: Transition-Metal-Catalyzed ARA and Biocatalytic ARA using Imine Reductases (IREDs) . Designed for drug development professionals, this guide breaks down the causality behind experimental choices to ensure reproducible, high-yield stereoselective synthesis.

Mechanistic Principles & Experimental Causality

The fundamental challenge in ARA is the chemoselective reduction of the transient imine/iminium species in the presence of the starting ketone, while simultaneously inducing high 1[1].

Transition-Metal Catalysis (TMC): Iridium (Ir), Ruthenium (Ru), and Rhodium (Rh) complexes equipped with bulky chiral ligands (e.g., phosphoramidites, BINAP) are the gold standard. The causality of high enantiomeric excess (ee) in these systems relies on the steric differentiation during the hydride transfer to the iminium ion. Furthermore, the addition of Brønsted acids (e.g., phosphoric acids) or Lewis acids (e.g., Ti(OiPr)₄) is a mechanistic necessity. These additives drive the condensation equilibrium forward and protonate the imine, preventing the unreacted amine from coordinating to and1[1].

Biocatalysis (IREDs/RedAms): Imine reductases and reductive aminases are NADPH-dependent oxidoreductases that catalyze the formal 2[2]. The causality of their success lies in the highly constrained chiral pocket of the enzyme, which pre-organizes the ketone and amine for stereospecific hydride delivery. Because NADPH is stoichiometrically consumed, a robust cofactor recycling system—typically Glucose Dehydrogenase (GDH) and D-glucose—must be integrated to drive the thermodynamic equilibrium and 3[3].

ARA_Mechanism K Prochiral Ketone + Amine I Imine / Iminium Intermediate K->I Condensation (-H2O) C Chiral Amine Product I->C Asymmetric Reduction TMC Chiral Transition Metal (Ir, Ru, Rh) + H2 TMC->I Hydride Transfer BIO Imine Reductase (IRED) + NADPH BIO->I Hydride Transfer

Fig 1. Mechanistic pathways of Asymmetric Reductive Amination (ARA).

Protocol 1: Iridium-Catalyzed Asymmetric Reductive Amination

Scope: Synthesis of secondary and tertiary chiral amines from aryl/alkyl ketones and primary/secondary amines, including challenging substrates like4[4].

Reagents & Materials:

  • Catalyst: [Ir(COD)Cl]₂ (1.0 mol%)

  • Chiral Ligand: (R)- or (S)-Phosphoramidite (2.2 mol%)

  • Additive: Diphenyl phosphate (DPP) or Ti(OiPr)₄ (10-20 mol%)

  • Reductant: H₂ gas (autoclave, 10-50 bar)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, dissolve [Ir(COD)Cl]₂ and the chiral ligand in anhydrous DCM. Stir at room temperature for 30 minutes.

    • Causality: This incubation period is critical for the complete displacement of the cyclooctadiene (COD) ligands, ensuring the formation of the active monomeric chiral Ir-complex.

  • Substrate Addition: To a high-pressure hydrogenation vial, add the ketone (1.0 equiv, e.g., 1.0 mmol), the amine (1.2 equiv), and the acid additive (10 mol%).

    • Causality: The slight excess of amine compensates for potential volatilization, while the acid additive accelerates hemiaminal dehydration.

  • Hydrogenation: Transfer the pre-activated catalyst solution to the vial. Seal the vial, transfer to an autoclave, purge with H₂ three times, and pressurize to 30 bar. Stir at 25–40 °C for 12–24 hours.

  • Workup: Vent the H₂ gas carefully. Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid additive. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Biocatalytic Reductive Amination via Imine Reductases

Scope: Highly enantioselective synthesis of primary, secondary, and tertiary amines under5[5].

Reagents & Materials:

  • Enzyme: Purified IRED or RedAm (1-5 mg/mL)

  • Cofactor Recycling: Glucose Dehydrogenase (GDH, 1 mg/mL), D-Glucose (2.0 equiv), NADP⁺ (0.1-0.5 mM)

  • Buffer: 100 mM Potassium Phosphate or Glycine buffer (pH 7.5–9.0)

  • Cosolvent: DMSO (5-10% v/v)

Step-by-Step Methodology:

  • Buffer & Cofactor Preparation: Prepare a 100 mM buffer solution adjusted to the optimal pH of the specific IRED (typically pH 8.0). Dissolve NADP⁺ and D-Glucose in the buffer.

    • Causality: Maintaining a slightly alkaline pH favors the unprotonated state of the amine, facilitating nucleophilic attack on the ketone.

  • Substrate Solubilization: Dissolve the ketone substrate in DMSO to create a highly concentrated stock. Add this to the buffer to achieve a final DMSO concentration of 5-10% v/v.

    • Causality: Most pharmaceutically relevant ketones are highly hydrophobic; DMSO prevents substrate precipitation without denaturing the enzyme.

  • Enzymatic Cascade Initiation: Add the amine (1.5–5.0 equiv), GDH, and finally the IRED to the reaction mixture. Incubate in an orbital shaker at 30 °C and 200 rpm for 24 hours.

  • Extraction: Adjust the pH to >10 using 1M NaOH to ensure the product amine is fully deprotonated. Extract vigorously with Methyl tert-butyl ether (MTBE) or ethyl acetate. Centrifuge to break any protein emulsions, collect the organic layer, and evaporate.

Biocatalysis_Cycle Sub Ketone + Amine IRED Imine Reductase (IRED) Sub->IRED Prod Chiral Amine IRED->Prod NADP NADP+ IRED->NADP GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH Cofactor Regeneration GlucL D-Glucono-1,5-lactone GDH->GlucL NADPH->IRED Hydride Donor NADP->GDH Gluc D-Glucose Gluc->GDH

Fig 2. IRED-catalyzed reductive amination with GDH-mediated cofactor recycling.

Data Presentation & Optimization Parameters

To systematically optimize the ARA process, researchers must evaluate the variables outlined in Table 1 and Table 2.

Table 1: Comparison of ARA Methodologies

ParameterTransition-Metal-Catalyzed ARABiocatalytic ARA (IREDs/RedAms)
Catalyst Loading 0.1 – 2.0 mol%1 – 10 mg/mL (Enzyme)
Reductant H₂ Gas (10 - 50 bar)NADPH (Recycled via Glucose/GDH)
Solvent DCM, Toluene, THF, MeOHAqueous Buffer + 5-10% Cosolvent
Temperature 25 °C – 60 °C25 °C – 35 °C
Substrate Scope Broad (Aryl, Alkyl, Heteroaryl)Highly specific (Requires screening)
Environmental Impact Moderate (Heavy metals, VOCs)Low (Aqueous, Biodegradable)

Table 2: Key Optimization Variables & Causality

VariableAdjustmentMechanistic Causality
Acid Additive (TMC) Increase from 10% to 20%Overcomes amine-induced catalyst poisoning and accelerates imine formation.
H₂ Pressure (TMC) Increase to 50 barShifts equilibrium for sterically hindered substrates; increases reaction rate.
pH Level (Biocatalysis) Shift from pH 7.0 to 8.5Balances amine nucleophilicity (favored at high pH) with enzyme stability.
Amine Equivalents Increase to 5.0 equivDrives the thermodynamic equilibrium of the condensation step forward.

Self-Validating Quality Control (QC) System

A robust experimental setup must be self-validating. Implement the following analytical loop to ensure the integrity of the protocol:

  • Intermediate Verification (Conversion Check):

    • Action: Aliquot 50 µL of the reaction mixture at t=2h and t=12h. Analyze via GC-FID or ¹H NMR.

    • Validation: You should observe the disappearance of the ketone peak and the transient appearance of the imine peak.

    • Correction: If ketone remains but no imine is formed, the condensation step is failing. TMC: Increase Lewis/Brønsted acid. Biocatalysis: Increase amine equivalents or adjust pH.

  • Product Enantiopurity (ee% Check):

    • Action: Analyze the isolated product via Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H) using a Hexane/Isopropanol gradient.

    • Validation: The chromatogram must show baseline resolution of the two enantiomers.

    • Correction: If ee < 90%, the background racemic reduction is competing with the catalyzed pathway. TMC: Lower the temperature to 0 °C or switch to a bulkier ligand (e.g., from BINAP to Josiphos). Biocatalysis: The selected IRED lacks sufficient stereopocket constraint; screen a different IRED homologue panel.

  • Mass Balance & Yield:

    • Action: Compare isolated yield against GC conversion.

    • Validation: Discrepancies >10% indicate product loss during workup.

    • Correction: Ensure the aqueous phase is adjusted to pH > 10 before extraction to prevent the chiral amine from partitioning into the aqueous layer as an ammonium salt.

References

  • Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination | ACS Catalysis | 1

  • Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines | Chemical Communications | 4

  • Reductive amination: Methods for cell-free and whole-cell biocatalysis | ScienceDirect | 5

  • Imine Reductases and Reductive Aminases in Organic Synthesis | ACS Catalysis | 2

  • Application of Imine Reductase in Bioactive Chiral Amine Synthesis | ACS Publications | 3

Sources

Application

Application Note: 1-Amino-1-(4-methoxyphenyl)propan-2-ol in Pharmaceutical Synthesis

Subtitle: Strategic Utilization of Regioisomeric Ephedrine Scaffolds in Drug Discovery and Asymmetric Catalysis Executive Summary The compound 1-amino-1-(4-methoxyphenyl)propan-2-ol (e.g., CAS 1270139-68-8 for the (1R,2S...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Strategic Utilization of Regioisomeric Ephedrine Scaffolds in Drug Discovery and Asymmetric Catalysis

Executive Summary

The compound 1-amino-1-(4-methoxyphenyl)propan-2-ol (e.g., CAS 1270139-68-8 for the (1R,2S) enantiomer) is a highly versatile, privileged chiral building block in modern pharmaceutical synthesis[1]. Unlike classical ephedrine or norephedrine alkaloids—which feature a 2-amino-1-phenylpropan-1-ol skeleton—this molecule is a structural regioisomer, possessing the primary amine at the benzylic C1 position and the hydroxyl group at the aliphatic C2 position[2]. This fundamental shift in the 1,2-amino alcohol pharmacophore, combined with the electron-donating 4-methoxy substitution, makes it an invaluable scaffold for developing novel Central Nervous System (CNS) therapeutics, sympathomimetics, and highly selective chiral auxiliaries.

Structural & Mechanistic Rationale

As a Senior Application Scientist, selecting the right chiral scaffold requires understanding the causality between a molecule's structure and its chemical/biological behavior. The utility of 1-amino-1-(4-methoxyphenyl)propan-2-ol is driven by two core structural features:

  • Regioisomeric Pharmacophore: Shifting the amine to the benzylic position fundamentally alters the vector of the basic nitrogen. When designing ligands for monoamine transporters (DAT, SERT, NET) or G-protein coupled receptors (GPCRs), this "reverse" orientation provides a unique spatial arrangement for hydrogen bonding and electrostatic interactions. It allows drug developers to bypass heavily patented chemical spaces associated with classical phenethylamines while retaining high target affinity[2].

  • The 4-Methoxy Effect: The para-methoxy group on the phenyl ring is an electron-donating group (EDG).

    • Synthetic Causality: Mechanistically, this EDG stabilizes benzylic carbocation intermediates during synthesis, facilitating highly stereoselective substitution reactions.

    • Pharmacological Causality: It acts as a lipophilic bioisostere for the phenolic hydroxyls found in endogenous catecholamines. This improves blood-brain barrier (BBB) permeability and protects the molecule from rapid Phase II metabolism (glucuronidation), while allowing controlled in vivo O-demethylation by hepatic CYP2D6 to release the active phenol.

Key Applications in Pharmaceutical Synthesis

Synthesis of Novel CNS Agents

The scaffold serves as an advanced intermediate for next-generation CNS therapeutics. Derivatization of the primary amine via reductive amination yields secondary or tertiary amines that mimic the binding modes of atypical antidepressants or psychostimulants. The C2 hydroxyl can be further functionalized (e.g., via etherification) to tune the lipophilicity and receptor subtype selectivity of the Active Pharmaceutical Ingredient (API).

Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The rigid 1,2-amino alcohol backbone is ideal for forming chiral oxazolidinones (Evans-type auxiliaries). The steric bulk of the 4-methoxyphenyl group at C1 provides excellent facial shielding. When attached to an enolate, this auxiliary directs the stereochemical outcome of downstream alkylations or aldol additions with exceptionally high diastereomeric excess (d.e. >98%).

Experimental Protocols

Protocol A: Stereodivergent Chemoenzymatic Synthesis of the Scaffold

Recent advancements have established highly efficient, self-validating chemoenzymatic cascades to synthesize this regioisomer with absolute stereocontrol, avoiding the low yields of classical chiral resolution[2].

ChemoenzymaticCascade A 1-(4-Methoxyphenyl) prop-2-yn-1-yl acetate B Gold(I) Catalysis [Hydration] A->B C 2-Oxo-1-(4-methoxyphenyl) propyl acetate B->C D Biocatalysis [Transaminase/ADH] C->D E (1R,2S)-1-Amino-1- (4-methoxyphenyl)propan-2-ol D->E

Chemoenzymatic cascade pathway for the stereodivergent synthesis of the 1,2-amino alcohol.

Methodology:

  • Hydration: Treat 1-(4-methoxyphenyl)prop-2-yn-1-yl acetate with a Gold(I) catalyst (e.g., IPrAuNTf2, 2 mol%) in a methanol/water mixture.

    • Causality: Gold(I) catalysts are chosen for their extreme alkynophilicity, allowing the regioselective hydration of the alkyne to the methyl ketone under mild conditions without cleaving the sensitive acetate protecting group[2].

  • Biotransamination: Subject the resulting 2-oxo intermediate to a dynamic asymmetric biotransamination using a specific Amine Transaminase (ATA) and isopropylamine as the amine donor.

  • Validation (IPC): Monitor the reaction via chiral HPLC. The protocol is self-validating when the enantiomeric excess (e.e.) of the product exceeds 99%, confirming the strict stereoselectivity of the chosen ATA enzyme.

Protocol B: Synthesis of Chiral Oxazolidinone Auxiliary

This protocol converts the amino alcohol into an oxazolidinone for use as a chiral director.

OxazolidinoneSynthesis Step1 1-Amino-1-(4-methoxyphenyl) propan-2-ol Step2 Cyclization Intermediate (Carbamoyl Chloride) Step1->Step2 Reagent Triphosgene / Et3N (Anhydrous DCM, 0 °C) Reagent->Step2 Step3 Chiral Oxazolidinone Auxiliary Step2->Step3 Intramolecular Cyclization

Synthetic workflow for converting the amino alcohol into a chiral oxazolidinone auxiliary.

Methodology:

  • Preparation: Dissolve (1R,2S)-1-amino-1-(4-methoxyphenyl)propan-2-ol (1.0 eq) and Triethylamine (Et3N) (3.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) under an inert argon atmosphere.

    • Causality: Argon and anhydrous DCM are critical. Triphosgene rapidly hydrolyzes in the presence of moisture, generating HCl which would prematurely protonate the amine, rendering it non-nucleophilic and halting the reaction.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of triphosgene (0.4 eq) in DCM dropwise over 30 minutes.

    • Causality: Triphosgene is selected over greener alternatives like diethyl carbonate because it reacts at 0 °C to room temperature. This low-temperature regime controls the highly exothermic carbamoylation step and prevents the epimerization of the sensitive benzylic stereocenter (C1), which often occurs under the harsh basic heating required for carbonate esters.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. The initial carbamoyl chloride intermediate spontaneously cyclizes onto the adjacent C2 hydroxyl group.

  • In-Process Control (IPC) & Validation: Sample 10 µL of the reaction mixture, quench in methanol, and analyze via LC-MS. The system is self-validating when the starting material peak (m/z 182.1 [M+H]+) is completely replaced by the oxazolidinone product peak (m/z 208.1 [M+H]+).

  • Workup: Quench with saturated aqueous NH4Cl to neutralize excess Et3N and destroy unreacted phosgene equivalents. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Data Presentation: Pharmacophoric Comparison

To aid drug development professionals in scaffold selection, the following table summarizes the quantitative and qualitative differences between the target molecule and the classical norephedrine scaffold.

Table 1: Pharmacophoric & Chemical Comparison of Regioisomeric 1,2-Amino Alcohols

Property1-Amino-1-(4-methoxyphenyl)propan-2-ol2-Amino-1-phenylpropan-1-ol (Norephedrine)Implications for Drug Design
Amine Position Benzylic (C1)Aliphatic (C2)Alters the vector of the basic nitrogen, changing receptor binding poses and bypassing classical phenethylamine patents.
Hydroxyl Position Aliphatic (C2)Benzylic (C1)The C2 hydroxyl is less prone to spontaneous dehydration in vivo compared to the benzylic hydroxyl of classical ephedrines.
Aryl Substitution 4-Methoxy (EDG)Unsubstituted (Phenyl)Increases lipophilicity (LogP); acts as a metabolic handle for CYP2D6 O-demethylation; stabilizes synthetic intermediates.
Primary Use Chiral auxiliary, novel CNS API intermediateDecongestant API, classical chiral resolution agentProvides a highly tunable, bioisosteric scaffold for next-generation monoamine transporter inhibitors.

References

  • Gold and Biocatalysis for the Stereodivergent Synthesis of Nor(pseudo)ephedrine Derivatives: Cascade Design Toward Amino Alcohol. Advanced Synthesis & Catalysis, 2023. Available at:[Link]

Sources

Method

Application Note: Asymmetric Synthesis of Unnatural α-Amino Acids via 1-Amino-1-(4-methoxyphenyl)propan-2-ol Derived Chiral Auxiliaries

Executive Summary The synthesis of enantiopure unnatural α-amino acids has attracted immense attention for the development of advanced peptidomimetics, antibody-drug conjugates (ADCs), and enzyme inhibitors[1]. While tra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure unnatural α-amino acids has attracted immense attention for the development of advanced peptidomimetics, antibody-drug conjugates (ADCs), and enzyme inhibitors[1]. While traditional asymmetric syntheses often rely on chiral auxiliaries that require harsh cleavage conditions (such as dissolving metal reduction or high-pressure hydrogenation), these methods frequently destroy sensitive side chains like alkynes, alkenes, or enones[2].

This application note details the use of 1-Amino-1-(4-methoxyphenyl)propan-2-ol (AMPP) as a premium chiral building block. By leveraging the unique electronic properties of the 4-methoxyphenyl (PMP) group, AMPP can be converted into a highly stereoselective morpholin-2-one template. Crucially, the PMP group allows for auxiliary cleavage under exceptionally mild acidic or oxidative conditions, preserving delicate bioorthogonal functionalities.

Mechanistic Rationale: The "Why" Behind the Chemistry

Enantiomerically pure 1,2-amino alcohols are foundational building blocks in asymmetric synthesis[3]. While enzymatic cascades have been developed to access various stereoisomers of 1-amino-1-phenylpropan-2-ol[4], chemical derivatization of its 4-methoxy analog (AMPP) provides a distinct mechanistic advantage for unnatural amino acid synthesis.

When AMPP is condensed with ethyl bromoacetate, it forms a chiral 5-(4-methoxyphenyl)-6-methylmorpholin-2-one.

  • Facial Stereocontrol: During enolization at C3, the bulky C5-aryl and C6-methyl groups dictate a highly rigid pseudo-chair conformation. Incoming electrophiles are forced to attack from the less hindered face, resulting in exceptional diastereomeric excess (d.e. > 95%).

  • Orthogonal Cleavage (The PMP Advantage): Traditional Williams-type morpholinones (derived from phenylglycinol or ephedrine) require catalytic hydrogenation (H₂, Pd/C) to cleave the benzylic C5–N bond. This precludes the synthesis of amino acids with reducible side chains. In contrast, the electron-donating 4-methoxy group in AMPP stabilizes the incipient benzylic carbocation. This transforms the C5–N bond into a p-methoxybenzyl (PMB)-like system, allowing it to be cleaved via mild acidic solvolysis (TFA) or oxidative cleavage (DDQ). Traditional methods often require pre-protection or harsh oxidants[5], whereas this approach offers a streamlined, functional-group-tolerant route.

G A 1-Amino-1-(4-methoxyphenyl) propan-2-ol B N-Alkylation & Lactonization A->B Ethyl bromoacetate C Chiral Morpholin-2-one Template B->C D Asymmetric Alkylation (C3) C->D 1. LiHMDS 2. R-X E Alkylated Morpholinone D->E F Mild Cleavage (Acidic/Oxidative) E->F TFA or DDQ G Unnatural α-Amino Acid F->G

Workflow for asymmetric synthesis of unnatural α-amino acids using an AMPP-derived auxiliary.

Self-Validating Experimental Protocols

Protocol A: Preparation of the Chiral Morpholin-2-one Template

Objective: Condense AMPP with a glycine equivalent to form the chiral auxiliary.

  • Reaction: Dissolve 10.0 mmol of (1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-ol in 50 mL of anhydrous THF. Add 12.0 mmol of N,N-diisopropylethylamine (DIPEA), followed by dropwise addition of 10.5 mmol of ethyl bromoacetate at 0 °C.

  • Lactonization: Stir the mixture at room temperature for 12 hours. Add a catalytic amount of p-toluenesulfonic acid (0.5 mmol) and heat to reflux for 4 hours to drive the lactonization, removing ethanol via a Soxhlet extractor containing 4Å molecular sieves.

  • Validation Check: Monitor by thin-layer chromatography (TLC) using Hexanes/EtOAc (7:3). The intermediate N-alkylated product is ninhydrin-positive. The fully cyclized morpholin-2-one lacks a secondary amine, will not stain with ninhydrin, but remains strongly UV-active (254 nm).

  • Isolation: Concentrate under reduced pressure, wash with sat. NaHCO₃, extract with CH₂Cl₂, and purify via silica gel chromatography.

Protocol B: Asymmetric Alkylation of the Morpholinone Enolate

Objective: Introduce the unnatural side chain with high stereocontrol.

  • Enolization: Dissolve 5.0 mmol of the morpholin-2-one template in 30 mL of anhydrous THF. Cool to -78 °C under an argon atmosphere. Dropwise, add 5.5 mmol of Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF). Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add 6.0 mmol of the desired electrophile (e.g., propargyl bromide) dropwise. Maintain at -78 °C for 4 hours, then slowly warm to -20 °C.

  • Validation Check: Analyze an aliquot via ¹H NMR. The disappearance of the C3-methylene protons (an AB quartet at ~3.5–4.0 ppm) and the emergence of a single C3-methine proton confirms successful mono-alkylation.

  • Quench: Quench with sat. NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol C: Mild Cleavage and Isolation

Objective: Release the unnatural amino acid without reducing sensitive side chains.

  • Cleavage: Dissolve 2.0 mmol of the alkylated morpholinone in 10 mL of a Trifluoroacetic acid/Dichloromethane/Anisole mixture (45:50:5 v/v/v). Stir at room temperature for 12 hours. (The anisole acts as a scavenger for the highly stable 4-methoxybenzyl-type carbocation).

  • Validation Check: LC-MS analysis should show the disappearance of the parent mass and the appearance of the free amino acid mass [M+H]⁺.

  • Isolation: Evaporate the volatiles under a stream of N₂. Dissolve the residue in minimal water and load onto a Dowex 50WX8 strongly acidic cation-exchange resin. Wash with water until the eluent is neutral, then elute the pure unnatural amino acid with 2M aqueous ammonia. Lyophilize to obtain a white powder.

Quantitative Data: Alkylation Scope and Efficiency

The use of the AMPP-derived auxiliary allows for the synthesis of highly functionalized amino acids with excellent yields and diastereomeric excesses (d.e.).

Electrophile (R-X)Unnatural Amino Acid ProductYield (%)d.e. (%)Cleavage Method
Benzyl bromideL-Phenylalanine analog88>98Mild Acidic (TFA)
Propargyl bromideL-Propargylglycine8296Mild Acidic (TFA)
Allyl iodideL-Allylglycine8597Mild Acidic (TFA)
4-Fluorobenzyl bromideL-4-Fluoro-phenylalanine89>98Mild Acidic (TFA)

Downstream Applications

Unnatural amino acids bearing terminal alkynes (e.g., L-Propargylglycine) synthesized via this method are immediately applicable in bioorthogonal chemistry. They can be incorporated into peptide sequences via Solid Phase Peptide Synthesis (SPPS) and subsequently functionalized using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Pathway N1 Unnatural Amino Acid (e.g., Alkyne/Azide bearing) N2 Solid Phase Peptide Synthesis (SPPS) N1->N2 N3 Peptide Chain with Bioorthogonal Handle N2->N3 N4 Click Chemistry (CuAAC / SPAAC) N3->N4 Fluorophore / PEG N5 Targeted Therapeutic or Fluorescent Probe N4->N5

Downstream application of unnatural amino acids in bioorthogonal peptide drug development.

References

  • Synthesis of 2-amino alcohols and unnatural amino acids from serine ResearchGate URL
  • American Chemical Society (ACS)
  • Synthesis of unnatural enone-containing α-amino acids: Precursors to chiral N-heterocycles University of Glasgow URL
  • American Chemical Society (ACS)
  • Synthetic enzyme cascades for the synthesis of amino alcohols and tetrahydroisoquinolines RWTH Publications URL

Sources

Application

Application Notes and Protocols for the Removal of the 1-Amino-1-(4-methoxyphenyl)propan-2-ol Chiral Auxiliary

Introduction: The Strategic Role of 1-Amino-1-(4-methoxyphenyl)propan-2-ol in Asymmetric Synthesis In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is paramount, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of 1-Amino-1-(4-methoxyphenyl)propan-2-ol in Asymmetric Synthesis

In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is paramount, particularly in the realm of pharmaceutical and agrochemical development. Chiral auxiliaries are powerful tools in this endeavor, enabling the diastereoselective formation of new stereocenters. The 1-Amino-1-(4-methoxyphenyl)propan-2-ol auxiliary, a derivative of the naturally occurring amino acid phenylalanine, has emerged as a versatile and reliable chiral director for a variety of asymmetric transformations, including alkylations and aldol reactions. Its rigid structure, conferred by the amino alcohol backbone, and the electronic nature of the p-methoxyphenyl (PMP) group, provide a well-defined chiral environment, leading to high levels of stereocontrol.

The ultimate success of any chiral auxiliary-based strategy, however, hinges on the efficient and clean removal of the auxiliary from the newly formed chiral molecule. This final step must proceed without racemization of the desired product and, ideally, allow for the recovery and recycling of the valuable auxiliary. This guide provides a comprehensive overview of the established protocols for the cleavage of the 1-Amino-1-(4-methoxyphenyl)propan-2-ol auxiliary, detailing the mechanistic rationale behind each method and offering step-by-step experimental procedures to empower researchers in their synthetic campaigns.

Mechanistic Principles of Auxiliary Cleavage

The removal of the 1-Amino-1-(4-methoxyphenyl)propan-2-ol auxiliary from its N-acylated derivatives involves the cleavage of the amide bond. The choice of cleavage method is dictated by the desired functionality in the final product, which can range from carboxylic acids and esters to primary alcohols and aldehydes. The key to successful cleavage lies in exploiting the reactivity of the amide carbonyl and the unique properties of the p-methoxyphenyl group.

Diagram of the General Cleavage Strategy

G cluster_0 N-Acyl Auxiliary Adduct cluster_2 Cleavage Products Adduct N-Acyl-(1-Amino-1-(4-methoxyphenyl)propan-2-ol) Hydrolysis Hydrolytic (e.g., LiOH/H₂O₂) Adduct->Hydrolysis Reductive Reductive (e.g., LiBH₄) Adduct->Reductive Transesterification Transesterification (e.g., NaOMe/MeOH) Adduct->Transesterification Oxidative Oxidative (PMP group) (e.g., DDQ, CAN) Adduct->Oxidative CarboxylicAcid Chiral Carboxylic Acid Hydrolysis->CarboxylicAcid Auxiliary Recovered Auxiliary Hydrolysis->Auxiliary Alcohol Chiral Primary Alcohol Reductive->Alcohol Reductive->Auxiliary Ester Chiral Ester Transesterification->Ester Transesterification->Auxiliary Amine Primary Amine (from PMP cleavage) Oxidative->Amine

Caption: General cleavage pathways for the N-acylated 1-Amino-1-(4-methoxyphenyl)propan-2-ol auxiliary.

Protocols for Auxiliary Removal

The following protocols are based on established methodologies for the cleavage of structurally related chiral auxiliaries and are presented as a starting point for optimization. Researchers should perform small-scale trial reactions to determine the optimal conditions for their specific substrate.

Hydrolytic Cleavage to Yield Chiral Carboxylic Acids

This is one of the most common methods for removing N-acyl oxazolidinone-type auxiliaries, affording the corresponding chiral carboxylic acid. The use of lithium hydroperoxide, generated in situ from lithium hydroxide and hydrogen peroxide, is a mild and efficient system.[1]

Mechanism: The hydroperoxide anion is a potent nucleophile that selectively attacks the exocyclic amide carbonyl over the endocyclic carbamate (in the case of oxazolidinones) or the amide over other potentially sensitive functional groups. The resulting tetrahedral intermediate then collapses to release the carboxylate and the chiral auxiliary.

Experimental Protocol:

  • Dissolution: Dissolve the N-acyl auxiliary adduct (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (3:1, v/v) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the cooled solution, add a pre-cooled solution of 30% aqueous hydrogen peroxide (4.0 equiv), followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (2.0 equiv).

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) (1.5 M, 4.0 equiv) to decompose the excess peroxide.

  • Work-up: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Remove the THF under reduced pressure. The remaining aqueous solution can be acidified (e.g., with 1 M HCl) to protonate the carboxylic acid, which can then be extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer can be basified to recover the chiral auxiliary.

Data Summary Table:

ParameterValue
Solvent THF/H₂O (3:1)
Temperature 0 °C
Reaction Time 2-4 hours
Key Reagents LiOH·H₂O, H₂O₂
Product Chiral Carboxylic Acid
Reductive Cleavage to Yield Chiral Primary Alcohols

For the synthesis of chiral primary alcohols, reductive cleavage of the N-acyl auxiliary is the method of choice. Hydride reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Mechanism: The hydride reagent delivers a hydride ion to the amide carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the C-N bond to release the chiral primary alcohol and the deprotonated auxiliary.

Experimental Protocol:

  • Dissolution: Dissolve the N-acyl auxiliary adduct (1.0 equiv) in a suitable anhydrous solvent, such as THF or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C and add the hydride reagent (e.g., LiBH₄, 2.0-4.0 equiv) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or HPLC. Reaction times can vary from 2 to 12 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up: After the quenching is complete, the resulting slurry can be filtered, and the filtrate extracted with an organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude chiral alcohol, which can be purified by column chromatography.

Data Summary Table:

ParameterValue
Solvent Anhydrous THF or Et₂O
Temperature 0 °C to room temperature
Reaction Time 2-12 hours
Key Reagents LiBH₄ or LiAlH₄
Product Chiral Primary Alcohol
Transesterification to Yield Chiral Esters

Transesterification provides a direct route to chiral esters from the N-acyl auxiliary adduct. This method is particularly useful when the corresponding ester is the desired final product, avoiding the need for a separate esterification step.

Mechanism: An alkoxide, typically generated from the corresponding alcohol and a base, acts as a nucleophile, attacking the amide carbonyl. The subsequent collapse of the tetrahedral intermediate yields the desired ester and the chiral auxiliary.

Experimental Protocol:

  • Alkoxide Preparation: Prepare a solution of the desired alkoxide by dissolving a suitable base (e.g., sodium methoxide, NaOMe) in the corresponding anhydrous alcohol (e.g., methanol, MeOH).

  • Reaction Setup: Dissolve the N-acyl auxiliary adduct (1.0 equiv) in the anhydrous alcohol and cool to 0 °C.

  • Reagent Addition: Add the freshly prepared alkoxide solution (2.0-5.0 equiv) to the solution of the adduct.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring its progress by TLC or HPLC. Reactions are typically complete within 1-6 hours.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Remove the alcohol under reduced pressure and extract the aqueous residue with an organic solvent. The combined organic layers are then washed with brine, dried, and concentrated to yield the crude ester, which can be purified by chromatography.

Data Summary Table:

ParameterValue
Solvent Corresponding Anhydrous Alcohol
Temperature 0 °C to room temperature
Reaction Time 1-6 hours
Key Reagents Alkoxide (e.g., NaOMe)
Product Chiral Ester
Oxidative Cleavage of the p-Methoxyphenyl (PMP) Group

The p-methoxyphenyl (PMP) group on the chiral auxiliary is susceptible to oxidative cleavage, which can be a useful strategy for deprotection under specific conditions. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are effective for this transformation.[2]

Mechanism: The electron-rich PMP group undergoes oxidation to form a charge-transfer complex with the oxidant (e.g., DDQ).[2] This is followed by hydrolysis of the resulting iminium ion intermediate to release the deprotected amine and p-methoxybenzaldehyde.[2]

Experimental Protocol (using DDQ):

  • Dissolution: Dissolve the N-acyl auxiliary adduct (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).

  • Reagent Addition: Add DDQ (1.1-1.5 equiv) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor by TLC for the disappearance of the starting material. The reaction is often accompanied by a color change.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product can be purified by column chromatography.

Data Summary Table:

ParameterValue
Solvent CH₂Cl₂/H₂O
Temperature Room temperature
Reaction Time Varies (monitor by TLC)
Key Reagents DDQ or CAN
Product Primary Amine

Recycling of the Chiral Auxiliary

A key advantage of using a chiral auxiliary is the potential for its recovery and reuse, which is both economically and environmentally beneficial. After the cleavage reaction and work-up, the 1-Amino-1-(4-methoxyphenyl)propan-2-ol auxiliary can typically be recovered from the aqueous layer by basification followed by extraction with an organic solvent. The recovered auxiliary can be purified by recrystallization or chromatography and its enantiomeric purity should be verified before reuse.

Conclusion

The 1-Amino-1-(4-methoxyphenyl)propan-2-ol chiral auxiliary is a valuable tool for asymmetric synthesis. The successful application of this auxiliary is critically dependent on the ability to cleave it from the product efficiently and without compromising stereochemical integrity. The choice of cleavage protocol should be carefully considered based on the desired final product. The methods outlined in this guide provide a solid foundation for researchers to develop robust and reliable procedures for the removal of this versatile chiral auxiliary.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. J. Am. Chem. Soc. 1981, 103 (8), 2127–2129. [Link]

  • Gage, J. R.; Evans, D. A. Org. Synth. 1990, 68, 83. [Link]

  • Ager, D. J.; Prakash, I.; Schaad, D. R. Chem. Rev. 1996, 96 (2), 835–876. [Link]

  • Crimmins, M. T.; King, B. W. J. Org. Chem. 1996, 61 (13), 4192–4193. [Link]

  • Chem-Station. p-Methoxybenzyl (PMB) Protective Group. [Link]

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2004. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

  • Asymmetric Synthesis Employing a Chiral 5-Methoxy-1,4-oxazin-2-one Derivative: Preparation of Enantiomerically Pure α-Quaternary α-Amino Acids. R Discovery. [Link]

  • Orthogonal cleavage of the 2-naphthylmethyl group in the presence of the p-methoxy phenyl-protected anomeric position and its use in carbohydrate synthesis. Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

Method

Application Note: Large-Scale Synthesis of Enantiomerically Pure Amino Acids

Executive Summary The demand for enantiomerically pure, non-canonical (unnatural) amino acids has surged due to their critical role as chiral building blocks in the development of advanced pharmaceuticals, peptidomimetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for enantiomerically pure, non-canonical (unnatural) amino acids has surged due to their critical role as chiral building blocks in the development of advanced pharmaceuticals, peptidomimetics, and agrochemicals[1]. Transitioning from milligram-scale discovery to multi-ton industrial production requires robust, scalable, and economically viable synthetic routes.

This application note provides a comprehensive, self-validating guide to the two premier methodologies for large-scale chiral amino acid synthesis: Biocatalytic Asymmetric Synthesis via Engineered Transaminases and Transition-Metal Catalyzed Asymmetric Hydrogenation . By detailing the mechanistic causality behind experimental choices, this guide empowers process chemists to optimize yield, enantiomeric excess (ee), and operational efficiency.

Biocatalytic Asymmetric Synthesis via Engineered Transaminases

Mechanistic Principles & Experimental Causality

Amine transaminases (ATAs), specifically ω -transaminases, catalyze the transfer of an amino group from a donor (e.g., L-alanine or isopropylamine) to a prochiral α -keto acid acceptor[2]. This process relies on the cofactor Pyridoxal 5'-phosphate (PLP) and operates via a ping-pong bi-bi kinetic mechanism[2].

The Le Chatelier Challenge: The primary bottleneck in large-scale transamination is the unfavorable thermodynamic equilibrium and severe product inhibition[3]. Causality in Design: To create a highly efficient process, we do not merely add the enzyme; we engineer a multi-enzymatic cascade [3]. By coupling the primary transaminase reaction with a recycling system (such as Lactate Dehydrogenase [LDH] and Glucose Dehydrogenase [GDH]), the ketone byproduct (e.g., pyruvate) is continuously removed. This Le Chatelier shift forces the reaction to >99% conversion while recycling the amine donor[3][4].

TransaminaseWorkflow Substrate Prochiral α-Keto Acid (Substrate) Enzyme ω-Transaminase + PLP (Biocatalyst) Substrate->Enzyme Binds Active Site AmineDonor Amine Donor (e.g., L-Alanine) AmineDonor->Enzyme NH2 Transfer to PLP Product Enantiopure Amino Acid (>99% ee) Enzyme->Product Stereoselective Amination Byproduct Ketone Byproduct (e.g., Pyruvate) Enzyme->Byproduct Released Recycling Cofactor Recycling Cascade (LDH / GDH System) Byproduct->Recycling Removed to Shift Equilibrium Recycling->AmineDonor Regenerates Donor

Biocatalytic transaminase cascade with cofactor recycling to overcome thermodynamic equilibrium.
Protocol: Large-Scale Transamination of α -Keto Acids

This protocol is designed as a self-validating system. Deviation in pH consumption directly correlates to enzyme deactivation or equilibrium lock.

Reagents: Prochiral α -keto acid (1.0 M), Isopropylamine (IPA) or L-Alanine (1.5 M), PLP (1 mM), Engineered ω -Transaminase (2-5 g/L), LDH/GDH (if using L-Alanine), Phosphate buffer (100 mM, pH 7.5).

Step-by-Step Methodology:

  • Reactor Preparation: Charge a jacketed bioreactor with 100 mM phosphate buffer. Add the amine donor (1.5 equivalents) and the prochiral α -keto acid substrate.

  • Cofactor & Enzyme Loading: Add PLP (1 mM final concentration) to stabilize the enzyme. Introduce the engineered ω -transaminase and the coupled recycling enzymes (LDH/GDH).

  • In-Process Quality Control (IPQC) & Reaction: Maintain the temperature at 30–35°C. Self-Validation: Use a pH-stat automated titrator with 1M NaOH/HCl. The amination process alters the ionic state of the solution; continuous, predictable titrant consumption confirms active turnover. A premature halt in titrant consumption indicates product inhibition or PLP degradation.

  • Downstream Processing (DSP): Once chiral HPLC confirms >99% conversion, quench the reaction by adjusting the pH to the isoelectric point (pI) of the target amino acid. Heat to 60°C for 30 minutes to denature the proteins, filter via a Celite pad, and crystallize the product by cooling to 4°C.

Transition-Metal Catalyzed Asymmetric Hydrogenation

Mechanistic Principles & Experimental Causality

For substrates lacking suitable biocatalysts, homogeneous asymmetric hydrogenation of α -dehydroamino acids remains the industrial gold standard[5]. This method utilizes chiral transition-metal complexes—typically Rhodium (I) or Ruthenium (II) coordinated with C2​ -symmetric chiral diphosphine ligands like DuPhos, BINAP, or DIOP[5][6].

Mass Transfer and Catalyst Poisoning: The primary failure modes in large-scale hydrogenation are catalyst deactivation by trace oxygen/sulfur and hydrogen gas starvation[6]. Causality in Design: To achieve extremely low catalyst loadings (Substrate-to-Catalyst [S/C] ratios up to 27,000:1)[5], the protocol mandates rigorous Schlenk-line techniques and the use of a hollow-shaft gas-entrainment stirrer. This specific impeller design pulls H2​ from the headspace down into the liquid phase, overcoming gas-liquid mass transfer limitations and preventing the formation of inactive metal-hydride dimers.

HydrogenationWorkflow Prep 1. Substrate Prep (α-Dehydroamino Acid) React 3. Asymmetric Hydrogenation (H2 Gas, 5-50 atm) Prep->React Cat 2. Catalyst Assembly (Rh/Ru + Chiral Phosphine) Cat->React 0.1 - 1.0 mol% Loading Workup 4. Catalyst Recovery (Carbon Filtration) React->Workup >99% Conversion Cryst 5. Crystallization (Enantiomeric Enrichment) Workup->Cryst Trace Metal Removal QA 6. QA / QC (Chiral HPLC, >99% ee) Cryst->QA Final Polish

Transition-metal catalyzed asymmetric hydrogenation workflow for chiral amino acid synthesis.
Protocol: High-Pressure Asymmetric Hydrogenation

This protocol utilizes real-time gas uptake monitoring to validate catalyst health and reaction kinetics.

Reagents: α -Dehydroamino acid precursor, [Rh(COD)(DuPhos)]BF4​ catalyst (0.1 mol%), Anhydrous degassed Methanol (MeOH), Ultra-high purity H2​ gas (99.999%).

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the α -dehydroamino acid in anhydrous MeOH. Degas the solution via three freeze-pump-thaw cycles or prolonged subsurface sparging with Argon to remove dissolved O2​ .

  • Catalyst Loading (Glovebox): Inside an Argon-filled glovebox, weigh the Rh-DuPhos catalyst (0.1 mol% relative to substrate) and dissolve it in a minimal amount of degassed MeOH. Transfer to the high-pressure reactor via a sealed syringe.

  • Pressurization & IPQC: Seal the reactor and purge with H2​ three times (pressurize to 5 atm, then vent). Finally, pressurize to 50 psi (approx. 3.4 atm) H2​ and initiate vigorous stirring (800+ RPM)[5]. Self-Validation: Monitor the mass flow controller. A linear drop in H2​ pressure indicates active turnover. If the H2​ uptake plateaus before the theoretical stoichiometric volume is reached, the catalyst has been poisoned or mass transfer is insufficient.

  • Workup & Metal Scavenging: Upon cessation of H2​ uptake, vent the reactor. Filter the mixture through a plug of activated carbon or a functionalized silica scavenger (e.g., QuadraPure) to reduce heavy metal residuals to <10 ppm.

  • Crystallization: Concentrate the filtrate in vacuo and induce crystallization using an anti-solvent (e.g., MTBE or Hexanes) to upgrade the optical purity to >99.5% ee.

Comparative Data Analysis

Selecting the appropriate synthetic route depends heavily on the substrate structure, existing infrastructure, and environmental targets[7]. The table below summarizes the critical parameters for process chemists evaluating large-scale implementation.

ParameterBiocatalytic TransaminationAsymmetric Hydrogenation
Catalyst Type Engineered ω -Transaminase[2]Rh/Ru-Chiral Phosphine Complex[6]
Typical Enantiomeric Excess >99% (Highly specific)95 - 99% (Requires crystallization polish)
Reaction Conditions Aqueous buffer, pH 7-8, 30-40°COrganic solvent (MeOH/THF), 5-50 atm H2​ , 25-50°C
Scalability High (Multi-ton, standard bioreactors)High (Multi-ton, requires high-pressure infrastructure)
Primary Process Challenge Product inhibition, equilibrium shift[3]Catalyst cost, trace metal removal, O2​ sensitivity
Substrate Scope Limited by enzyme active site cavityBroad (tolerates bulky, sterically hindered groups)
Environmental Impact Low (Green chemistry, aqueous waste)Moderate (Solvent usage, heavy metal remediation)

References

  • Ager, D. J., Fotheringham, I. G., Li, T., Pantaleone, D. P., & Senkpeil, R. F. (2000). The large scale synthesis of "unnatural" amino acids. PubMed (Enantiomer).
  • IntechOpen. (2012). Asymmetric Hydrogenation. IntechOpen.
  • Dove Medical Press. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press.
  • MDPI. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI.
  • MDPI. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI.
  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
  • Semantic Scholar. Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. Semantic Scholar.

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of vicinal amino alcohols

Welcome to the Technical Support Center for the synthesis of vicinal amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side react...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of vicinal amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these crucial structural motifs. Vicinal amino alcohols are prevalent in a wide array of natural products, pharmaceuticals, and chiral ligands, making their efficient and stereocontrolled synthesis a key focus in organic chemistry.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experimental work.

I. Aminolysis of Epoxides: A Guide to Common Pitfalls

The ring-opening of epoxides with amines is a direct and widely utilized method for preparing vicinal amino alcohols.[4][5] However, this seemingly straightforward SN2 reaction is often plagued by issues of regioselectivity and over-alkylation.

Troubleshooting Guide: Aminolysis of Epoxides

Question 1: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the amine attack on the epoxide?

Answer: Regioselectivity in epoxide ring-opening is a common challenge and is highly dependent on both the substrate and the reaction conditions. The attack of the amine can occur at either the less substituted or more substituted carbon of the epoxide ring.

  • Under basic or neutral conditions , the reaction typically follows an SN2 mechanism, where the amine nucleophile attacks the less sterically hindered carbon atom.

  • Under acidic conditions , the epoxide oxygen is protonated, and the reaction proceeds via a transition state with significant SN1 character. In this case, the nucleophile preferentially attacks the more substituted carbon, which can better stabilize the partial positive charge.

Strategies to enhance regioselectivity:

  • Catalyst Selection: The choice of catalyst is critical. Lewis acids like zinc(II) perchlorate or cerium chloride can effectively catalyze the reaction and favor the attack of the amine at the less sterically hindered carbon atom.[6][7]

  • Solvent Systems: Utilizing specific solvent systems, such as a 5.0 M solution of lithium perchlorate in diethyl ether (LPDE), can also promote high regioselectivity.[6][7] Acetic acid has also been reported as an effective mediator for highly regioselective, metal- and solvent-free ring-opening of epoxides with amines.[8][9]

  • Substrate Control: For electronically biased epoxides, such as styrene oxide, the electronic effects can dominate. With aromatic amines, the reaction often yields the product from nucleophilic attack at the benzylic carbon.[5]

Question 2: I am observing significant amounts of di- and tri-alkylation products, leading to a low yield of my desired primary or secondary amino alcohol. What is causing this "over-alkylation" and how can I prevent it?

Answer: Over-alkylation occurs because the newly formed amino alcohol product can be more nucleophilic than the starting amine.[6] This is particularly problematic when using reactive electrophiles. The product then competes with the starting amine for the epoxide, leading to the formation of tertiary amines and even quaternary ammonium salts.

Solutions to Mitigate Over-alkylation:

  • Use an Excess of the Amine: Employing a significant excess of the starting amine can statistically favor its reaction with the epoxide over the product's reaction.

  • Slow Addition: Adding the epoxide slowly to the reaction mixture containing the amine can help maintain a low concentration of the electrophile, thus disfavoring the second addition.

  • Solvent Choice: Polar mixed solvent systems, like DMF/H₂O, have been shown to promote selective monoalkylation without the need for a catalyst.[10][11]

Visualizing the Mechanism: Regioselectivity in Epoxide Ring-Opening

G Regioselectivity of Epoxide Aminolysis cluster_basic Basic/Neutral Conditions cluster_acidic Acidic Conditions Basic_Start Epoxide + Amine (R-NH2) Basic_TS SN2 Transition State (Attack at less hindered carbon) Basic_Start->Basic_TS Steric Control Basic_Product Major Product: 1-amino-2-ol Basic_TS->Basic_Product Acidic_Start Epoxide + Amine (R-NH2) + H+ Protonated_Epoxide Protonated Epoxide Acidic_Start->Protonated_Epoxide Protonation Acidic_TS SN1-like Transition State (Attack at more substituted carbon) Protonated_Epoxide->Acidic_TS Electronic Control Acidic_Product Major Product: 2-amino-1-ol Acidic_TS->Acidic_Product

Caption: Control of regioselectivity in epoxide aminolysis.

Experimental Protocol: General Procedure for Aminolysis of an Epoxide
  • Reaction Setup: To a clean, dry round-bottom flask, add the epoxide (1.0 equivalent) and the chosen solvent.

  • Amine Addition: Add the amine (1.0-1.2 equivalents). If over-alkylation is a concern, a larger excess of the amine (2-5 equivalents) may be used.

  • Catalyst Addition (if applicable): If using a catalyst, add it at this stage (e.g., Zinc(II) perchlorate, 1-10 mol%).

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates). Monitor the disappearance of the starting materials using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

II. Reduction of α-Amino Ketones and Acids

The reduction of α-amino ketones and acids is another cornerstone for the synthesis of vicinal amino alcohols.[12] This approach benefits from the wide availability of chiral amino acids. However, challenges such as incomplete reduction and racemization can arise.

Troubleshooting Guide: Reduction Methods

Question 3: My reduction of an α-amino acid is yielding the corresponding amino aldehyde instead of the desired amino alcohol. How can I ensure the reaction goes to completion?

Answer: Incomplete reduction of the carboxylic acid or its activated form is a common reason for the presence of an aldehyde byproduct.[13] The choice of reducing agent and reaction conditions are crucial for achieving full reduction to the alcohol.

  • Reducing Agent: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are generally more effective for the direct reduction of carboxylic acids than sodium borohydride (NaBH₄).[12] If using NaBH₄, the carboxylic acid typically needs to be activated first, for example, as a mixed anhydride or an ester.

  • Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete reduction. Ensure the reaction is allowed to proceed to completion by monitoring via TLC.

Question 4: I am observing a loss of enantiomeric purity in my final amino alcohol product. What are the likely causes of this racemization?

Answer: Racemization is a significant issue, particularly when starting from chiral α-amino acids. It often occurs through the formation of an oxazolone intermediate or by direct enolization, especially under basic conditions or at elevated temperatures.[13]

Strategies to Minimize Racemization:

  • Protecting Groups: The use of appropriate N-protecting groups is crucial. Carbamate-type protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are effective at preventing racemization.[14][15]

  • Mild Conditions: Employ mild reaction conditions whenever possible. Avoid excessively high temperatures and strongly basic or acidic conditions.

Data Presentation: Comparison of Reducing Agents for α-Amino Acid Reduction
Amino Acid DerivativeReducing AgentSolventYield (%)Reference
L-ValineLiAlH₄THF73-75[12]
L-PhenylalanineLi/AlCl₃THF74.8-91.4[12]
VariousNaBH₄/I₂THF80-98[12]
Various (esters)NaBH₄/CH₃OHMethanol88-94[12]
Visualizing the Workflow: Reduction of α-Amino Acids

G Workflow for α-Amino Acid Reduction Start N-Protected α-Amino Acid Activation Activation (e.g., esterification) Start->Activation Reduction Reduction (e.g., LiAlH4 or NaBH4) Start->Reduction Direct (strong reductant) Activation->Reduction Workup Quenching & Work-up Reduction->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Product Vicinal Amino Alcohol Purification->Product

Caption: General workflow for amino acid reduction.

III. Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the syn-selective synthesis of 1,2-amino alcohols from alkenes using an osmium catalyst and a chiral ligand.[16][17] While highly effective, this reaction can suffer from side reactions and issues with regioselectivity.

Troubleshooting Guide: Sharpless Asymmetric Aminohydroxylation

Question 5: The yield of my desired amino alcohol from the Sharpless AA reaction is low, and I'm observing several byproducts. What are the common side reactions?

Answer: The Sharpless AA can have competing side reactions that reduce the yield of the desired product.

  • Dihydroxylation: The osmium catalyst can also catalyze the dihydroxylation of the alkene, leading to the formation of a 1,2-diol as a byproduct.

  • Formation of a Bis(azaglycolate) Complex: The reoxidized metallacycle can undergo a second cycloaddition, which can decrease the enantioselectivity.[16] Conducting the reaction in an aqueous medium under more dilute conditions can favor the desired hydrolysis.[16]

  • Oxidation of the Product: A hitherto unreported side reaction is the oxidation of the newly formed amino alcohol to an α-amino ketone or aldehyde.[18]

Question 6: How can I control the regioselectivity in a Sharpless AA reaction?

Answer: Regioselectivity can be a key issue in the Sharpless AA. The choice of the nitrogen source and the chiral ligand can significantly influence which carbon of the double bond the nitrogen atom adds to. For some substrates, the selectivity can be low. However, for others, like cinnamates, the use of PHAL and AQN-derived ligands can lead to opposite regioselection without affecting the enantioselectivity.[16]

IV. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying vicinal amino alcohols?

A1: Purification can be challenging due to the high polarity and water solubility of many amino alcohols.

  • Column Chromatography: Silica gel chromatography is commonly used, often with a polar eluent system such as dichloromethane/methanol or ethyl acetate/methanol, sometimes with the addition of a small amount of triethylamine or ammonia to prevent streaking.

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification. Sometimes, forming a salt (e.g., with HCl or oxalic acid) can induce crystallization and help remove non-basic impurities.[6]

Q2: Why is N-protection often necessary in the synthesis of vicinal amino alcohols?

A2: The amino group is a nucleophilic and basic center, and it can interfere with many common organic reactions. Protecting the amino group:

  • Prevents unwanted side reactions, such as acylation, alkylation, or reaction with organometallic reagents.[19]

  • Can improve the solubility of the starting material in organic solvents.

  • Is crucial for preventing racemization during reactions involving α-amino acids.[13][15]

Q3: How do I choose the right protecting group for my synthesis?

A3: The choice of protecting group depends on the stability required during the reaction sequence and the conditions needed for its removal.

  • Boc (tert-butoxycarbonyl): Stable to a wide range of conditions but is easily removed with acid (e.g., TFA).[20]

  • Cbz (carboxybenzyl): Stable to acidic and basic conditions but is readily removed by catalytic hydrogenation.

  • An orthogonal protection strategy involves using protecting groups that can be removed under different conditions, allowing for selective deprotection of one functional group in the presence of another.[14]

References

  • A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess - Benchchem.
  • Diastereoselective synthesis of vicinal amino alcohols - RSC Publishing.
  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing).
  • (PDF)
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
  • Technical Support Center: Synthesis of Amino Alcohol Compounds - Benchchem.
  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communic
  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions - SciELO México.
  • Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols - Organic Chemistry Portal.
  • minimizing byproduct formation in the synthesis of amino alcohols - Benchchem.
  • Sharpless Aminohydroxylation (Oxyamin
  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols (2020)
  • Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols - Thieme E-Books & E-Journals -.
  • Synthesis of β-Amino-α-hydroxy Esters and β-Amino-α-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis | The Journal of Organic Chemistry - ACS Public
  • Technical Support Center: Grignard Reactions for Amino Alcohol Synthesis - Benchchem.
  • Protective Groups - Organic Chemistry Portal.
  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Public
  • Sharpless oxyamin
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • β-Amino alcohol synthesis by amination (alkyl

Sources

Optimization

Troubleshooting incomplete reduction of N-tert-Butanesulfinyl aldimines

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in chiral amine synthesis: the incomplete...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in chiral amine synthesis: the incomplete reduction of N-tert-butanesulfinyl aldimines (Ellman’s imines).

While these chiral auxiliaries are exceptionally robust for nucleophilic additions, hydride reductions present unique kinetic and thermodynamic challenges. This guide bypasses generic advice, focusing strictly on the mechanistic causality behind stalled reactions, stereochemical leakage, and competitive hydrolysis.

Diagnostic Workflow: Isolating the Point of Failure

Before adjusting equivalents or temperatures, you must diagnose the specific failure mode of your reduction. The workflow below isolates the root cause based on the reducing agent and observed byproducts.

Diagnostic Start Incomplete Reduction (Detected via TLC/LCMS) CheckReagent Identify Reducing Agent Start->CheckReagent NaBH4 NaBH4 System CheckReagent->NaBH4 LSelect L-Selectride System CheckReagent->LSelect Solubility Is NaBH4 fully dissolved? NaBH4->Solubility Hydrolysis Is aldehyde byproduct present? LSelect->Hydrolysis AddWater Add exactly 2% v/v H2O to THF solvent Solubility->AddWater No (Suspension) Sterics Highly hindered substrate? Solubility->Sterics Yes (Dissolved) DrySolvent Use strictly anhydrous THF & titrate reagent Hydrolysis->DrySolvent Yes (Hydrolysis) Hydrolysis->Sterics No (Clean) AddTi Add 20 mol% Ti(OEt)4 as Lewis Acid Sterics->AddTi Yes

Diagnostic workflow for troubleshooting incomplete aldimine reductions.

Core Troubleshooting & FAQs

Q1: My NaBH₄ reduction in anhydrous THF is stalling at ~40-50% conversion. How do I drive it to completion without degrading the imine? The Causality: This is a classic solubility paradox. NaBH₄ has remarkably poor solubility in strictly anhydrous THF, leading to sluggish kinetics and incomplete conversion[1]. While it seems counterintuitive for moisture-sensitive imines, adding exactly 2% (v/v) water to the THF solvent dramatically increases the solubility of NaBH₄[2]. The mechanistic reason this works is kinetic: the rate of hydride transfer from the fully solubilized borohydride vastly outpaces the background rate of imine hydrolysis under these specific conditions[3]. Actionable Fix: Switch your solvent system from dry THF to THF containing 2% deionized water. Ensure the reaction is cooled to -50 °C prior to reagent addition to suppress any thermodynamic side reactions.

Q2: I switched to L-Selectride to invert the diastereoselectivity, but I am observing significant aldehyde byproduct and unreacted imine. What is going wrong? The Causality: N-tert-butanesulfinyl imines are highly electrophilic and sensitive to hydrolysis[4]. Unlike the NaBH₄ reduction, L-Selectride reductions proceed via an open transition state where the sulfinyl oxygen does not coordinate to the metal[3]. Because of this lack of coordination and the extreme steric bulk of the tri-sec-butylborohydride reagent, the reduction kinetics are inherently slower. Consequently, any adventitious moisture in the system will rapidly hydrolyze the imine back to the starting aldehyde before reduction can occur. Actionable Fix: Strictly anhydrous conditions are mandatory. Use freshly distilled THF (or from a solvent purification system) and titrate your L-Selectride to ensure active hydride concentration. Degraded L-Selectride leads to stalled reductions, giving trace moisture time to destroy your substrate.

Q3: Even with active reducing agents, my highly sterically hindered α,α-disubstituted aldimine won't reduce completely. What are my options? The Causality: Bulky substituents physically block the Bürgi-Dunitz trajectory of the incoming hydride. To overcome this activation barrier, you must increase the electrophilicity of the iminic carbon. Actionable Fix: Introduce a Lewis acid. Adding 20 mol % of Titanium(IV) ethoxide (Ti(OEt)₄) coordinates to the imine, lowering the LUMO energy and facilitating hydride attack[1]. This accelerates conversion without compromising the closed transition state required for high diastereomeric excess (dr)[3].

Mechanistic Causality: Stereodivergence & Transition States

Understanding why a reduction fails requires understanding the transition state. The choice of reducing agent dictates not only the conversion rate but the diastereofacial selectivity. NaBH₄ relies on a highly organized, closed 6-membered transition state coordinated by the sulfinyl oxygen, whereas L-Selectride operates via an open transition state driven by steric repulsion[5].

TransitionStates Imine N-tert-Butanesulfinyl Aldimine NaBH4_Path NaBH4 / THF (2% H2O) Closed Transition State Imine->NaBH4_Path Sulfinyl O coordinates to B LSelect_Path L-Selectride / Dry THF Open Transition State Imine->LSelect_Path No coordination Product_R (RS, R)-Sulfinamide High dr NaBH4_Path->Product_R Hydride attack (less hindered) Product_S (RS, S)-Sulfinamide High dr LSelect_Path->Product_S Hydride attack (opposite face)

Stereodivergent transition states dictating hydride delivery.

Quantitative Data: Reagent & Condition Matrix

The following table summarizes the expected outcomes and common failure modes based on the chosen reduction parameters. Use this to benchmark your experimental results[3],[4].

Reducing AgentSolvent SystemTemp (°C)Transition StateMajor DiastereomerTypical ConversionPrimary Failure Mode
NaBH₄ THF / 2% H₂O-50 to RTClosed (6-membered)(RS, R)>95%Poor solubility if H₂O is omitted
NaBH₄ Pure MeOH-50 to RTDisruptedMix (~1:1)>95%Poor dr due to solvent coordination
L-Selectride Dry THF-78 to RTOpen(RS, S)>90%Imine hydrolysis (trace moisture)
DIBAL-H Dry CH₂Cl₂-78Closed(RS, R)VariableOver-reduction / side reactions

Self-Validating Standard Operating Procedures (SOPs)

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints will confirm whether the reaction is proceeding mechanically as intended.

Protocol A: Standard NaBH₄ Reduction (Targeting the (RS, R) Diastereomer)
  • Solvent Preparation: Prepare a solution of THF containing exactly 2% (v/v) deionized water. Validation: The solution should remain clear and monophasic.

  • Substrate Dissolution: Dissolve the N-tert-butanesulfinyl aldimine (1.0 equiv, e.g., 1.0 mmol) in the prepared THF/H₂O solvent to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the reaction flask in a dry ice/acetone bath. Validation: Insert an internal thermocouple and verify the internal temperature has stabilized at -50 °C.

  • Hydride Addition: Add NaBH₄ (3.0 equiv) in one single portion. The 2% water will immediately begin to solubilize the borohydride, preventing it from clumping at the bottom of the flask[2].

  • Reaction Progression: Allow the mixture to slowly warm to room temperature over 3-4 hours. Validation: Pull an aliquot for TLC. A successful reduction will show the disappearance of the imine (Rf ~0.5) and the appearance of a more polar sulfinamide spot (Rf ~0.3). If an aldehyde spot appears (Rf ~0.8), your warming rate was too slow, allowing hydrolysis to outcompete reduction.

  • Quench & Workup: Cool back to 0 °C and quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Stereodivergent L-Selectride Reduction (Targeting the (RS, S) Diastereomer)
  • Anhydrous Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Substrate Dissolution: Dissolve the imine (1.0 equiv) in strictly anhydrous THF (0.1 M concentration) under argon. Validation: Karl Fischer titration of the THF should read <10 ppm water.

  • Thermal Control: Cool the system strictly to -78 °C.

  • Activation (If Hindered): If the substrate is α,α-disubstituted, add Ti(OEt)₄ (0.2 equiv) dropwise and stir for 15 minutes[1].

  • Hydride Addition: Dropwise add L-Selectride (1.0 M in THF, 3.0 equiv) via a syringe pump over 10 minutes to prevent localized heating.

  • Reaction Progression: Stir at -78 °C for 1 hour, then allow to warm to room temperature. Validation: LCMS should confirm the mass of the desired sulfinamide without the presence of the aldehyde mass (M - sulfinamide + O).

  • Quench & Workup: Quench with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, dry, and purify via flash chromatography.

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH) / Beilstein J. Org. Chem.
  • Reversal of Diastereofacial Selectivity in Hydride Reductions of N-tert-Butanesulfinyl Imines (Extended)
  • Source: Chemical Reviews / American Chemical Society (ACS)

Sources

Troubleshooting

Technical Support Center: Purification of 1-Amino-1-(4-methoxyphenyl)propan-2-ol

Welcome to the Technical Support Center for 1-Amino-1-(4-methoxyphenyl)propan-2-ol (CAS: 1270139-68-8). As an arylethanolamine derivative containing both a basic primary amine and a hydroxyl group, this compound exhibits...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Amino-1-(4-methoxyphenyl)propan-2-ol (CAS: 1270139-68-8). As an arylethanolamine derivative containing both a basic primary amine and a hydroxyl group, this compound exhibits strong hydrogen-bonding capabilities, high polarity, and a tendency to form salts. This guide provides field-proven troubleshooting strategies and self-validating protocols to overcome common purification bottlenecks.

Section 1: Chromatography Troubleshooting & Silica Gel Interactions

Q: Why does 1-Amino-1-(4-methoxyphenyl)propan-2-ol streak severely on standard silica gel columns, resulting in poor recovery?

A: The fundamental issue is an acid-base interaction. Standard bare silica gel contains mildly acidic silanol groups (Si-OH) on its surface. The basic primary amine of 1-Amino-1-(4-methoxyphenyl)propan-2-ol is naturally attracted to these acidic sites, causing the compound to bind tightly to the stationary phase[1]. This interaction disrupts the normal partitioning mechanism, leading to severe tailing, broad elution bands, and irreversible adsorption[2].

Solution: You must disrupt this interaction by either deactivating the silica gel with a basic modifier or using an amine-functionalized stationary phase[1]. Adding a volatile base like Triethylamine (TEA) to the mobile phase forces the TEA to compete with your target compound for the acidic silanol sites, effectively masking them and allowing your amino alcohol to elute as a sharp, predictable band[3].

Protocol: Triethylamine-Modified Flash Chromatography

Self-Validation Check: A successful run will show a tight, circular spot on a TLC plate run in the same TEA-modified solvent system, rather than a long streak.

  • Solvent Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) (e.g., a 90:10 ratio).

  • Modifier Addition: Add 0.5% to 1.0% (v/v) Triethylamine (TEA) to the mobile phase[2].

  • Column Equilibration (Critical Step): Pre-equilibrate the bare silica column with 3 to 5 column volumes of the TEA-modified solvent. This ensures all acidic silanols are masked before the compound is loaded.

  • Loading: Dissolve the crude 1-Amino-1-(4-methoxyphenyl)propan-2-ol in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute using a gradient, maintaining the TEA concentration constant throughout the run.

  • Post-Processing: Co-evaporate the collected fractions with toluene under reduced pressure to remove residual TEA.

Table 1: Mobile Phase Optimization for Amino Alcohols
Modifier / PhaseTypical ConcentrationMechanism of ActionPros & Cons
Triethylamine (TEA) 0.5% - 1.0% (v/v)Competitively binds to acidic silanols[2].Pros: Excellent masking, volatile.Cons: Can leave trace residues requiring co-evaporation.
Ammonium Hydroxide 0.1% - 0.5% (v/v)Deprotonates silanols and maintains amine free-base state[2].Pros: Highly effective for very polar amines.Cons: Can slowly dissolve silica gel over extended runs.
Amine-Functionalized Silica N/A (Stationary Phase)Propyl-amine bonded phase permanently masks silanols[1].Pros: No mobile phase modifiers needed, cleaner fractions.Cons: Higher upfront cost per column.

Section 2: Liquid-Liquid Extraction (Acid-Base Isolation)

Q: My crude reaction mixture contains neutral organic byproducts. What is the most efficient way to isolate the amino alcohol without resorting to chromatography?

A: You can exploit the pH-dependent solubility of the amine group. By protonating the primary amine with an aqueous acid, you convert the lipophilic free base into a highly water-soluble ammonium salt[4]. Non-basic impurities remain trapped in the organic phase. Subsequent basification of the separated aqueous layer deprotonates the amine, regenerating the lipophilic free base, which can then be extracted back into a clean organic solvent[4].

Protocol: Standard Acid-Base Extraction

Self-Validation Check: Verify the pH of the aqueous layer with pH paper during the basification step. The extraction will fail if the pH is not raised sufficiently above the amine's pKa (typically > 10).

  • Initial Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).

  • Protonation: Extract the organic layer with 1.0 M aqueous Hydrochloric Acid (HCl) (3 x 50 mL)[4]. The amino alcohol moves to the aqueous phase as a hydrochloride salt.

  • Separation: Separate the phases. Discard the organic layer containing neutral impurities.

  • Deprotonation: Cool the aqueous phase in an ice bath (to control the exothermic neutralization). Slowly add 2.0 M Sodium Hydroxide (NaOH) or aqueous ammonia until the pH is > 10[4].

  • Recovery: Extract the basified aqueous phase with fresh DCM (3 x 50 mL).

  • Drying: Combine the DCM extracts, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the purified free base.

AcidBaseExtraction Start Crude Mixture (Organic Solvent) Acidify Add 1M HCl (Protonation) Start->Acidify Phase1 Aqueous Phase (Ammonium Salt) Acidify->Phase1 Extract Org1 Organic Phase (Neutral Impurities) Acidify->Org1 Discard Basify Add NaOH to pH > 10 (Deprotonation) Phase1->Basify Extract Extract with DCM Basify->Extract Phase2 Organic Phase (Free Base) Extract->Phase2 Extract Aq2 Aqueous Phase (Salts/Waste) Extract->Aq2 Discard Dry Dry & Concentrate Phase2->Dry Pure Purified Amino Alcohol Dry->Pure

Caption: Workflow for the acid-base extraction of amino alcohols.

Section 3: Crystallization & Chiral Resolution

Q: The isolated 1-Amino-1-(4-methoxyphenyl)propan-2-ol is a viscous oil and refuses to crystallize. How can I induce crystallization for final purification?

A: Free base amino alcohols often resist crystallization due to low lattice energies and a tendency to trap solvent molecules. Converting the free base into a stable salt (e.g., hydrochloride, oxalate, or tartrate) significantly increases the ionic interactions and lattice energy, promoting rapid crystallization[5]. Furthermore, because 1-Amino-1-(4-methoxyphenyl)propan-2-ol possesses chiral centers, using an enantiopure chiral acid (like D- or L-tartaric acid) allows for the resolution of diastereomers if your compound is a racemic mixture[5].

Protocol: Diastereomeric Salt Formation and Crystallization

Self-Validation Check: The melting point of the resulting salt should be sharp. A broad melting point indicates incomplete resolution or trapped solvent.

  • Dissolution: Dissolve 1 equivalent of the 1-Amino-1-(4-methoxyphenyl)propan-2-ol free base in a minimal amount of warm ethanol (approx. 60 °C).

  • Acid Preparation: In a separate flask, dissolve 1 equivalent of an organic acid (e.g., L-(+)-tartaric acid or dibenzoyl-tartaric acid) in warm ethanol[5].

  • Salt Formation: Slowly add the acid solution to the amine solution while stirring continuously.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod to provide nucleation sites[2]. Transfer to a 4 °C refrigerator overnight.

  • Isolation: Filter the resulting crystals via vacuum filtration and wash with a small volume of ice-cold ethanol.

  • Free Base Regeneration (Optional): To regenerate the purified free base, suspend the salt crystals in water, basify with NaOH to pH > 10, and extract with DCM as described in Section 2.

References

  • US Patent Office.
  • Biotage. "Is there an easy way to purify organic amines?". Biotage.[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Decomposition of 1-Amino-1-(4-methoxyphenyl)propan-2-ol During Workup

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with highly functionalized β -amino alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with highly functionalized β -amino alcohols.

1-Amino-1-(4-methoxyphenyl)propan-2-ol presents unique liabilities during downstream processing. Its structural hallmarks—a primary amine, a secondary alcohol, and an electron-donating 4-methoxyphenyl group—make it an excellent building block[1], but render it exceptionally vulnerable to aerobic oxidation, phase-loss, and acid-catalyzed degradation during standard aqueous workups.

Troubleshooting FAQs

Q1: Why does my isolated product turn yellow/brown and show significant amounts of 4-methoxybenzaldehyde in the 1 H NMR?

Causality: This is a classic case of aerobic oxidation driven by the electronic properties of the substrate. The strongly electron-donating 4-methoxy group lowers the bond dissociation energy (BDE) of the benzylic C-H bond. Exposure to atmospheric oxygen and ambient light during extraction generates a benzylic radical, which rapidly oxidizes to an imine[2]. During aqueous workup, this transient imine hydrolyzes into 4-methoxybenzaldehyde and 1-amino-2-propanol. This oxidation can be facilitated simply by the presence of water and air[3].

Self-Validation Check: To confirm if degradation is occurring during extraction or concentration, spot the crude organic layer on a TLC plate before rotary evaporation. If the aldehyde spot (UV active, stains strongly with 2,4-DNP) intensifies only after solvent evaporation, the degradation is thermally and aerobically driven during the concentration step.

degradation A 1-Amino-1-(4-methoxyphenyl) propan-2-ol B Benzylic Radical Intermediate A->B O2, Light (Aerobic Oxidation) C Imine Intermediate B->C -H•, -e⁻ D 4-Methoxybenzaldehyde (Degradation Product) C->D H2O (Hydrolysis during workup)

Fig 1. Oxidative degradation pathway of the electron-rich benzylic amine.

Q2: My reaction went to completion, but my isolated yield is under 40%. How do I prevent the product from staying in the aqueous layer?

Causality: β -amino alcohols are highly polar, zwitterionic-like molecules. The primary amine has a pKa of approximately 9.2–9.5. If the aqueous layer is not adjusted to a pH significantly higher than this pKa, the molecule remains protonated as a highly water-soluble ammonium salt. Furthermore, primary amines can absorb atmospheric CO 2​ at high pH to form water-soluble carbamates if left stirring in open air.

Self-Validation Check: Measure the pH of the aqueous layer using a calibrated pH meter (do not use pH paper, which suffers from salt-error in concentrated solutions). The pH must be 10.5. Validate extraction efficiency by treating a 1 mL aliquot of the spent aqueous layer with Ninhydrin stain; a purple color indicates the product is still being lost to the water.

Q3: Can I use a standard 1M HCl wash to purify this compound from non-basic organic impurities?

Causality: Absolutely not. The 4-methoxyphenyl group strongly stabilizes benzylic carbocations. Subjecting this molecule to strongly acidic conditions (pH < 2) protonates the hydroxyl group or the amine, leading to the expulsion of water/ammonia and the formation of a highly stabilized benzylic carbocation. This rapidly leads to irreversible dehydration (forming an enamine or styrene derivative) or retro-aldol-type fragmentation.

Self-Validation Check: If an acid wash was accidentally used, check the crude mass by LC-MS. The presence of a strong [M-H 2​ O+H] + peak strongly indicates acid-catalyzed dehydration has occurred.

Quantitative Data & Physicochemical Parameters

ParameterValue / TargetMechanistic Implication for Workup
Amine pKa ~9.2 – 9.5Aqueous phase must be adjusted to pH 10.5 to ensure >90% deprotonation, preventing loss of the water-soluble ammonium salt.
Benzylic C-H BDE < 85 kcal/molThe electron-donating p-methoxy group lowers Bond Dissociation Energy, making the benzylic position highly susceptible to auto-oxidation.
Extraction Solvent 9:1 EtOAc:iPrOHPure EtOAc is often insufficient for highly polar β -amino alcohols. 10% isopropanol disrupts hydrogen bonding with the aqueous phase.
Evaporation Temp. 30 °CTemperatures above 30 °C in the presence of trace oxygen exponentially accelerate imine formation and subsequent hydrolysis.

Self-Validating Experimental Protocol

To circumvent these liabilities, utilize the following optimized, inert-atmosphere workup methodology.

workflow S1 1. Quench Cold Ar-sparged Water S2 2. pH Tuning Adjust to pH 10.5 with Na2CO3 S1->S2 S3 3. Extraction EtOAc + 10% iPrOH (Salt out with NaCl) S2->S3 S4 4. Concentration Rotovap < 30°C Dark/Inert S3->S4

Fig 2. Optimized inert-atmosphere workup workflow for sensitive beta-amino alcohols.

Step-by-Step Methodology

Step 1: Quench Transfer the crude reaction mixture to a flask containing cold (0–5 °C), argon-sparged deionized water. Validation: Ensure the internal temperature does not exceed 10 °C during the quench to prevent thermal degradation.

Step 2: pH Adjustment Slowly add saturated aqueous Na 2​ CO 3​ until the pH reaches 10.5. Validation: Verify pH using a calibrated pH meter. Do not use strong bases like NaOH, as localized pH spikes >12 can promote retro-aldol cleavage and carbamate formation.

Step 3: Salting Out & Extraction Add solid NaCl to the aqueous layer until saturated (salting out). Extract with a 9:1 mixture of Ethyl Acetate and Isopropanol (3 x 10 volumes). Validation: Spot the final aqueous layer on a TLC plate and stain with Ninhydrin. A lack of purple color confirms complete extraction of the amine.

Step 4: Washing & Drying Wash the combined organic layers with argon-sparged brine (1 x 5 volumes). Dry over anhydrous Na 2​ SO 4​ . Validation: Avoid using MgSO 4​ . Its slight Lewis acidity can coordinate the β -amino alcohol motif, trapping the product and artificially reducing your isolated yield.

Step 5: Concentration Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) with the water bath set strictly below 30 °C. Shield the receiving and evaporating flasks from ambient light using aluminum foil. Backfill the rotovap with Argon, not air. Validation: Run a final 1 H NMR. The aldehyde proton peak at ~9.8 ppm should be completely absent, confirming the suppression of aerobic oxidation.

References

  • [2] Visible-light-induced selective photocatalytic aerobic oxidation of amines into imines on TiO2. PubMed (National Institutes of Health).[Link]

  • [3] Ferrocenium Promoted Oxidation of Benzyl Amines to Imines Using Water as the Solvent and Air as the Oxidant. ACS Sustainable Chemistry & Engineering.[Link]

  • [1] A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Enantioselectivity: Comparing Evans, Oppolzer, and Meyers Auxiliaries

For the discerning researcher in synthetic and medicinal chemistry, the quest for enantiomerically pure compounds is a constant pursuit. Among the most reliable strategies in the asymmetric synthesis toolkit is the use o...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in synthetic and medicinal chemistry, the quest for enantiomerically pure compounds is a constant pursuit. Among the most reliable strategies in the asymmetric synthesis toolkit is the use of chiral auxiliaries. These molecular scaffolds temporarily attach to a prochiral substrate, masterfully guiding subsequent bond formations to yield a desired stereoisomer. This guide offers an in-depth, comparative analysis of three titans in the field: Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines. We will delve into the mechanistic underpinnings of their stereocontrol, present their performance in key transformations, and provide detailed protocols to empower your synthetic endeavors.

The Foundational Principle: Covalent Choreography of Chirality

The core concept of a chiral auxiliary is elegant in its simplicity: a readily available, enantiomerically pure molecule is covalently bonded to a prochiral substrate. This creates a chiral environment that renders the two faces of a reactive intermediate (such as an enolate) diastereotopic. The inherent stereochemistry of the auxiliary then dictates the trajectory of an incoming reagent, favoring attack on one face over the other. Following this diastereoselective transformation, the auxiliary is cleaved, ideally to be recovered and reused, leaving behind the enantiomerically enriched product.[1] The success of this strategy hinges on the auxiliary's ability to impart a high degree of facial selectivity, its ease of attachment and removal under conditions that do not compromise the newly formed stereocenter, and its availability in both enantiomeric forms.[2]

Evans' Oxazolidinones: The Power of Chelation and Steric Hindrance

First introduced by David A. Evans, chiral oxazolidinones have become a cornerstone of modern asymmetric synthesis.[3] Derived from readily available amino alcohols like L-phenylalaninol or D-valinol, these auxiliaries have proven exceptionally effective in a wide range of transformations, most notably in asymmetric alkylations and aldol reactions.[3][4]

Mechanism of Stereocontrol

The remarkable stereodirecting ability of Evans' auxiliaries stems from a combination of chelation and steric hindrance. Upon deprotonation of an N-acyloxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), a rigid, chelated (Z)-enolate is formed.[4] The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a planar five-membered ring. The substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group) then effectively shields one face of the enolate. Consequently, an incoming electrophile is directed to the less sterically encumbered face, resulting in a high degree of diastereoselectivity.[4]

Caption: Chelation model for Evans' auxiliary-controlled alkylation.

Oppolzer's Sultams: A Rigid Scaffold for High Fidelity

Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries, prized for their rigid bicyclic structure derived from camphor.[5] This inherent rigidity provides a well-defined steric environment, leading to excellent stereocontrol in a variety of reactions, including Diels-Alder reactions, alkylations, and aldol additions.[3]

Mechanism of Stereocontrol

Similar to Evans' auxiliaries, the stereoselectivity of Oppolzer's sultams is often rationalized by the formation of a chelated intermediate. In the case of aldol reactions using boron enolates, the boron atom is believed to chelate to the enolate oxygen and one of the sulfonyl oxygens. This, combined with the steric bulk of the camphor skeleton, effectively blocks one face of the enolate, directing the approach of the aldehyde from the less hindered side. The rigid conformation of the sultam ring minimizes conformational ambiguity, leading to highly predictable and reproducible stereochemical outcomes.

Caption: Chelation model for Oppolzer's sultam in an aldol reaction.

Meyers' Chiral Formamidines: Asymmetric Alkylation of Benzylic Positions

Developed by A.I. Meyers, chiral formamidines have proven to be particularly effective for the asymmetric alkylation of prochiral carbanions, especially at the benzylic position of tetrahydroisoquinolines and related heterocycles. These auxiliaries are typically derived from enantiomerically pure amino alcohols, such as valinol.

Mechanism of Stereocontrol

The stereochemical outcome of alkylations using Meyers' chiral formamidines is governed by a chelation-controlled mechanism. Deprotonation of the carbon adjacent to the formamidine-bearing aromatic ring with a strong base (e.g., n-butyllithium) generates a lithiated species. The lithium cation is chelated by the oxygen of the methoxy group on the auxiliary and the nitrogen of the formamidine. This rigid, chelated intermediate effectively blocks one face of the carbanion. The incoming electrophile then attacks from the less hindered face, leading to the formation of the product with high diastereoselectivity.

Caption: Chelation model for Meyers' formamidine-directed alkylation.

Performance Comparison: A Data-Driven Overview

The choice of a chiral auxiliary often depends on the specific transformation, the substrate, and the desired stereochemical outcome. The following tables provide a comparative summary of the performance of these three classes of auxiliaries in representative asymmetric alkylation and aldol reactions. It is important to note that direct comparisons can be challenging due to variations in optimized reaction conditions reported in the literature.

Asymmetric Alkylation
Chiral AuxiliarySubstrateElectrophile (R-X)BaseDiastereomeric Excess (de %)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans)PropionylBenzyl bromideNaHMDS>9985[6]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans)PropionylAllyl iodideNaHMDS9890[6]
(1R,2R)-Pseudoephedrine (Meyers-type)PropionylBenzyl bromideLDA>9891[6]
(2S)-Bornane-10,2-sultam (Oppolzer)PropionylBenzyl bromideNaHMDS>9888-95[3]
Asymmetric Aldol Reaction
Chiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4S)-4-Benzyl-2-oxazolidinone (Evans)IsobutyraldehydeBu₂BOTf>99:180[7]
(4S)-4-Benzyl-2-oxazolidinone (Evans)BenzaldehydeBu₂BOTf>99:195[7]
(2R)-Bornane-10,2-sultam (Oppolzer)IsobutyraldehydeTiCl₄>95:5 (anti)85[8]
(2R)-Bornane-10,2-sultam (Oppolzer)BenzaldehydeEt₂AlCl98:2 (syn)91[8]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are representative, detailed experimental protocols for the use of each chiral auxiliary in a key transformation.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol details the acylation of the auxiliary, followed by diastereoselective alkylation and subsequent cleavage.

Step 1: N-Acylation of (4S)-4-Benzyl-2-oxazolidinone

  • To a flame-dried round-bottom flask under an argon atmosphere, add (4S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour before allowing it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-propionyl oxazolidinone.[4]

Step 2: Diastereoselective Alkylation

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of NaHMDS (1.1 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 1 hour to form the sodium enolate.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • The diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis of the crude product. Purify by flash chromatography.[4][6]

Step 3: Cleavage of the Auxiliary

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Remove the THF under reduced pressure, acidify the aqueous layer with 1 M HCl, and extract with ethyl acetate to isolate the chiral carboxylic acid.

  • The chiral auxiliary can be recovered from the aqueous layer.[7]

Protocol 2: Asymmetric Aldol Reaction using an Oppolzer's Sultam

This protocol describes a diastereoselective aldol reaction using an N-acyl camphorsultam.

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyl Oppolzer's sultam (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Add diethylaluminum chloride (Et₂AlCl) (1.1 eq) dropwise and stir for 30 minutes.

  • Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and allow it to warm to room temperature.

  • Extract the aqueous layer with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the aldol adduct.[8]

Protocol 3: Asymmetric Alkylation using a Meyers' Chiral Formamidine

This protocol outlines the asymmetric alkylation of a tetrahydroisoquinoline derivative.

  • To a flame-dried round-bottom flask under an argon atmosphere, add the chiral formamidine-substituted tetrahydroisoquinoline (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.1 eq) dropwise and stir the resulting deep-colored solution for 30 minutes.

  • Add the alkyl halide (e.g., methyl iodide, 1.2 eq) and stir at -78 °C for 4-6 hours.

  • Quench the reaction with methanol and allow it to warm to room temperature.

  • Concentrate the reaction mixture and purify by flash column chromatography to yield the alkylated product.

  • The formamidine auxiliary can be removed by hydrazinolysis or acidic hydrolysis to afford the chiral amine.

Conclusion

Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines represent powerful and reliable tools for the construction of enantiomerically enriched molecules. The choice among them depends on the specific synthetic challenge at hand. Evans' auxiliaries are exceptionally versatile for generating syn-aldol products and α-substituted carboxylic acid derivatives with high diastereoselectivity. Oppolzer's sultams offer a rigid and predictable platform for a wide array of transformations, with the ability to access different aldol diastereomers by tuning the Lewis acid. Meyers' formamidines provide a specialized yet highly effective method for the asymmetric alkylation of benzylic positions in N-heterocycles. By understanding the mechanistic principles that govern their stereocontrol and leveraging the established experimental protocols, researchers can confidently employ these auxiliaries to access complex chiral molecules with precision and efficiency.

References

  • The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Compar
  • Application Notes and Protocols: Asymmetric Synthesis Utilizing Oxazolidinone Deriv
  • A Comparative Guide to D-Valinol and Evans Chiral Auxiliaries in Asymmetric Synthesis. Benchchem.
  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique.
  • Asymmetric Synthesis. University of Namibia.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
  • Asymmetric synthesis. DU Chem.
  • (-)-d-2,10-camphorsultam. Organic Syntheses.
  • Aromatic Heterocyclic Chemistry F12HSC. University of York.
  • Asymmetric Alkylation of Enol
  • Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed.

Sources

Comparative

Part 1: Quantitative Validation – Determining Enantiomeric Excess (ee)

The validation of stereochemical outcomes in asymmetric synthesis is a non-negotiable threshold in modern drug development and chemical research. Establishing the stereochemical integrity of a synthesized molecule requir...

Author: BenchChem Technical Support Team. Date: March 2026

The validation of stereochemical outcomes in asymmetric synthesis is a non-negotiable threshold in modern drug development and chemical research. Establishing the stereochemical integrity of a synthesized molecule requires a two-pronged analytical approach: Quantitative Validation (determining the enantiomeric or diastereomeric excess, ee/de) and Qualitative Validation (unambiguously assigning the absolute 3D configuration).

As an application scientist, I approach stereochemical validation not as a series of isolated tests, but as a self-validating system where the physical chemistry of the molecule dictates the analytical strategy. This guide objectively compares the leading methodologies in the field, detailing the causality behind experimental choices and providing robust protocols to ensure absolute data integrity.

To quantify the ratio of enantiomers, the symmetry of the enantiomeric pair must be broken using a chiral environment. While Chiral High-Performance Liquid Chromatography (HPLC) has been the historical standard, Chiral Supercritical Fluid Chromatography (SFC) has rapidly become the technique of choice in pharmaceutical development[1].

Chiral SFC vs. Chiral HPLC: A Mechanistic Comparison

The fundamental advantage of SFC lies in its use of supercritical carbon dioxide (sCO₂) as the primary mobile phase. Supercritical CO₂ possesses a gas-like viscosity and a liquid-like density. The Causality: This unique fluid dynamic significantly increases the solute diffusion coefficients (minimizing the C-term in the van Deemter equation), allowing for flow rates 3 to 5 times higher than HPLC without the proportional, destructive increase in column backpressure[2]. Consequently, SFC delivers superior resolution in a fraction of the time, while reducing hazardous organic solvent consumption by up to 80%[1].

Table 1: Quantitative Comparison of Chiral Chromatography Techniques

ParameterChiral HPLCChiral SFC
Primary Mobile Phase Hexane, Heptane, or Aqueous BuffersSupercritical CO₂
Co-Solvents (Modifiers) Isopropanol, EthanolMethanol, Ethanol, Isopropanol
Typical Analysis Time 15 – 45 minutes3 – 10 minutes
Solvent Consumption High (100% organic/aqueous)Low (Typically 5–20% organic modifier)
Preparative Scalability Limited by solvent evaporation bottlenecksExcellent (sCO₂ evaporates upon depressurization)
Experimental Protocol: Self-Validating SFC Method Development

A rigorous ee% determination must prove that the method is not artificially biased by co-eluting impurities or unequal detector responses.

  • Racemate Baseline Validation: Inject a 1 mg/mL solution of the true racemate onto a polysaccharide-based chiral stationary phase (e.g., Amylose-tris(3,5-dimethylphenylcarbamate)).

    • Causality: This is the critical self-validating step. The integrated peak areas must yield exactly a 50:50 ratio. Any deviation indicates on-column degradation, enantiomer-specific signal quenching, or a co-eluting achiral impurity.

  • Modifier Screening: Screen co-solvents (Methanol, Ethanol, Isopropanol) at 10-20% concentrations with basic/acidic additives (e.g., 0.1% diethylamine for basic analytes) to suppress secondary interactions with free silanols on the stationary phase.

  • Enantioenriched Sample Injection: Inject the asymmetric synthesis product. Calculate the enantiomeric excess: ee(%) = |(Area R - Area S) / (Area R + Area S)| × 100.

SFC_Workflow Start Synthesized Racemate & Enantioenriched Sample Screen Parallel Column Screening (Polysaccharide CSPs) Start->Screen Modifier Modifier Selection (MeOH, EtOH, IPA + Additives) Screen->Modifier Eval Evaluate Resolution (Rs > 1.5) Check 50:50 Racemate Ratio Modifier->Eval Opt Optimize Temp, Pressure, & Flow Rate Eval->Opt Rs < 1.5 or Ratio ≠ 50:50 Val Validate ee% Quantification Eval->Val Rs ≥ 1.5 & Ratio = 50:50 Opt->Eval

Caption: Chiral SFC method development workflow for self-validating ee determination.

Part 2: Qualitative Validation – Assigning Absolute Configuration

Once high enantioselectivity is confirmed, the absolute 3D structure must be assigned. While X-ray crystallography is the definitive gold standard, it requires high-quality single crystals—a severe bottleneck for liquid intermediates, oils, or amorphous solids. In solution-state synthesis, we rely on NMR derivatization and Chiroptical Spectroscopy.

Method A: NMR Derivatization (Mosher's Ester Analysis)

Mosher's ester analysis is the premier NMR-based method for deducing the absolute configuration of secondary carbinols and amines[3].

The Causality: The protocol involves reacting the chiral alcohol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride. In the resulting diastereomeric esters, the MTPA moiety adopts a stabilized conformation where the carbinol proton, the ester carbonyl, and the trifluoromethyl group are roughly coplanar. The phenyl ring of the MTPA group sits directly over one half of the substrate. The diamagnetic anisotropy of this phenyl ring shields the protons situated beneath it, shifting their ¹H NMR signals upfield (lower ppm)[4]. By calculating the chemical shift difference (Δδ = δS - δR) for the protons on either side of the stereocenter, the spatial arrangement of the substituents can be definitively mapped[3].

Experimental Protocol: Self-Validating Mosher's Analysis
  • Parallel Derivatization: Divide the enantioenriched alcohol into two aliquots. React Aliquot A with (R)-MTPA-Cl (yielding the S-MTPA ester) and Aliquot B with (S)-MTPA-Cl (yielding the R-MTPA ester)[3].

    • Causality: Generating both diastereomers is the self-validating mechanism. Relying on a single ester compared to the underivatized alcohol introduces massive conformational artifacts that invalidate the data.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both purified esters in CDCl₃.

  • Δδ Calculation & Mapping: Calculate Δδ = δS - δR for all assignable protons adjacent to the stereocenter. Protons with positive Δδ values are positioned on the right side of the standard Mosher model, while negative Δδ values are on the left[4].

Mosher_Logic Sample Chiral Secondary Alcohol (Unknown Configuration) DerivS Derivatize with (R)-MTPA Chloride Sample->DerivS DerivR Derivatize with (S)-MTPA Chloride Sample->DerivR NMRS Acquire 1H NMR of (S)-MTPA Ester DerivS->NMRS NMRR Acquire 1H NMR of (R)-MTPA Ester DerivR->NMRR Calc Calculate Δδ = δS - δR for adjacent protons NMRS->Calc NMRR->Calc Assign Map positive/negative Δδ to spatial arrangement Calc->Assign

Caption: Logical workflow of Mosher's ester analysis for absolute configuration assignment.

Method B: Vibrational Circular Dichroism (VCD)

For molecules lacking a derivatizable hydroxyl or amine group, Vibrational Circular Dichroism (VCD) is the most powerful solution-state alternative[5]. VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrational transitions.

The Causality: Because VCD signals are intrinsically linked to the 3D molecular force field, the experimental spectrum is a highly specific "chiral fingerprint." The absolute configuration is assigned by comparing this experimental spectrum against theoretical VCD spectra generated via Density Functional Theory (DFT)[6]. If the major bands of the experimental and calculated spectra match in sign and relative intensity, the configuration used in the in silico model is correct; if they are mirror images, the true molecule is the opposite enantiomer[6].

Experimental Protocol: Self-Validating VCD Assignment
  • Experimental Acquisition: Record the IR and VCD spectra of the chiral compound in a non-chiral, non-hydrogen-bonding solvent (e.g., CDCl₃) at a concentration of ~0.1 M[6].

  • Conformational Search & DFT Optimization: Perform a comprehensive molecular mechanics conformational search, followed by DFT optimization (e.g., B3LYP/6-31G(d)) of all low-energy conformers[7].

    • Causality: VCD is exquisitely sensitive to conformation. Missing the lowest energy conformer will yield an incorrect theoretical spectrum, leading to a catastrophic misassignment[7].

  • IR Validation (Self-Validation Step): Overlay the Boltzmann-averaged theoretical IR spectrum with the experimental IR spectrum.

    • Causality: If the IR spectra do not align, the conformational model is flawed. The VCD data must not be analyzed until the IR spectra match perfectly.

VCD_Workflow Sample Chiral Compound in Solution (e.g., CDCl3) Exp Acquire Experimental IR & VCD Spectra Sample->Exp Comp1 Conformational Search (Molecular Mechanics) Sample->Comp1 In Silico Compare Validate IR Match First, Then Compare VCD Bands Exp->Compare Comp2 DFT Optimization & Frequency Calculation Comp1->Comp2 Sim Simulate Theoretical IR & VCD Spectra Comp2->Sim Sim->Compare Assign Assign Absolute Configuration (Match or Mirror Image) Compare->Assign

Caption: VCD experimental and computational workflow for stereochemical assignment.

Table 2: Comparison of Absolute Configuration Assignment Methods

MethodSample StatePrimary AdvantageKey Limitation
X-Ray Crystallography Solid (Single Crystal)Definitive, direct 3D visualization (Flack parameter).Requires high-quality crystals; impossible for oils.
Mosher's Ester (NMR) SolutionFast, utilizes standard NMR equipment.Requires a reactive secondary alcohol or amine[3].
VCD Spectroscopy SolutionNo derivatization or crystallization needed[9].Computationally intensive; highly dependent on DFT accuracy[6].

Conclusion

Robust validation of asymmetric synthesis cannot rely on a single analytical technique. The modern standard requires orthogonal verification: utilizing Chiral SFC for rapid, green, and highly accurate quantification of enantiomeric excess, paired with solution-state techniques like Mosher's ester analysis or VCD to confidently lock down the absolute configuration. By ensuring every protocol contains an internal self-validating mechanism (e.g., racemate baselining in SFC, IR-matching in VCD), researchers can guarantee the scientific integrity of their stereochemical claims.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2000). Mosher ester derivatives for assignment of absolute stereochemistry. Oregon State University / Tetrahedron: Asymmetry.[Link]

  • Francotte, E. (2020). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. LCGC International.[Link]

  • Berger, T. A. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.[Link]

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. PubMed.[Link]

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate.[Link]

  • Wang, T., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.[Link]

  • Shen, J., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry.[Link]

  • Bateman, A., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PMC.[Link]

Sources

Validation

Comprehensive Guide to Diastereomeric Ratio (d.r.) Analysis of 1-Amino-1-(4-methoxyphenyl)propan-2-ol Products

For researchers and drug development professionals, the stereochemical fidelity of chiral building blocks is non-negotiable. 1-Amino-1-(4-methoxyphenyl)propan-2-ol is a highly versatile 1,2-amino alcohol featuring two co...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the stereochemical fidelity of chiral building blocks is non-negotiable. 1-Amino-1-(4-methoxyphenyl)propan-2-ol is a highly versatile 1,2-amino alcohol featuring two contiguous stereocenters (C1 and C2)[1]. Because it can exist as syn (erythro) and anti (threo) diastereomers, accurately determining its diastereomeric ratio (d.r.) is a critical quality control step in asymmetric synthesis.

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and chemical derivatization methods for d.r. analysis. By exploring the causality behind these techniques, we provide self-validating protocols to ensure absolute analytical confidence.

Mechanistic Grounding: The Causality of Diastereomeric Differentiation

The fundamental principle behind d.r. determination is that diastereomers—unlike enantiomers—possess distinct spatial arrangements that result in different physicochemical properties[2].

In 1-Amino-1-(4-methoxyphenyl)propan-2-ol , the spatial proximity of the electron-rich 4-methoxyphenyl ring relative to the C3-methyl or C2-hydroxyl groups differs significantly between the syn and anti isomers.

  • In NMR Spectroscopy: This spatial difference alters the local magnetic shielding, leading to chemical shift non-equivalence (Δδ). Protons in different diastereomers resonate at slightly different frequencies, allowing for direct integration[2].

  • In Chromatography (HPLC): The distinct 3D conformations expose different polar surface areas (specifically the spatial relationship between the -NH₂ and -OH groups). This alters the molecule's hydrodynamic volume and its interaction with the stationary phase, enabling baseline separation.

Diastereomer_Logic Isomers 1,2-Amino Alcohol Diastereomers (syn vs. anti) Spatial Distinct Spatial Proximity of 4-Methoxyphenyl & C3-Methyl Isomers->Spatial MagEnv Different Magnetic Environments Spatial->MagEnv HydroVol Different Hydrodynamic Volumes & Polarities Spatial->HydroVol NMR_Res Resolution via Chemical Shift (Δδ) MagEnv->NMR_Res HPLC_Res Resolution via Retention Time (tR) HydroVol->HPLC_Res

Figure 1: Causality of diastereomeric differentiation in NMR and HPLC.

Comparative Analysis of Analytical Methods

Selecting the right analytical method depends on the complexity of the sample matrix and the required limit of detection (LOD). Table 1 summarizes the performance of the primary techniques used for 1,2-amino alcohols.

Table 1: Performance Comparison for d.r. Determination of 1,2-Amino Alcohols

Analytical MethodResolution PowerSensitivity (LOD)Sample PrepKey AdvantageLimitation
Standard ¹H-NMR Moderate~1.0 - 2.0%LowNon-destructive; provides direct molar ratio without calibration curves.Prone to signal overlap in complex crude mixtures.
Pure Shift NMR Very High~0.5 - 1.0%LowCollapses complex multiplets into sharp singlets, artificially boosting resolution.Requires advanced pulse sequences and longer acquisition times.
RP-HPLC (UV) High< 0.1%ModerateExcellent for trace isomer quantification; highly reproducible.Requires rigorous method development to suppress amine peak tailing.
GC-MS (Derivatized) High< 0.01%HighHighest sensitivity; provides mass confirmation.Destructive; requires volatile derivatives (e.g., silylation).

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every analytical workflow must be treated as a self-validating system. Below are the optimized protocols for analyzing 1-Amino-1-(4-methoxyphenyl)propan-2-ol.

Protocol A: NMR-Based d.r. Determination (Standard & Pure Shift)

When analyzing crude reaction mixtures, ¹H-NMR is the gold standard due to its direct proportionality between signal integral and molar concentration[2]. However, the C1-H and C2-H protons often present as complex, overlapping multiplets.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the dried product in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Standard Acquisition: Acquire a standard ¹H-NMR spectrum at ≥500 MHz.

  • Diagnostic Peak Selection: Avoid the crowded aliphatic region. Instead, integrate the sharp -OCH₃ singlet (~3.8 ppm) or the C3-CH₃ doublet (~1.0–1.2 ppm), which typically show distinct chemical shifts for the syn and anti isomers.

  • Band-Selective Pure Shift NMR (If Overlap Occurs): If the baseline resolution between the diastereomeric peaks is less than 1.5, standard integration will fail. Apply a band-selective pure shift NMR sequence (e.g., Zangger-Sterk interferogram-based method)[3].

    • Causality: This sequence suppresses homonuclear J-couplings. By collapsing the C3-CH₃ doublets into sharp singlets, spectral resolution is vastly improved, allowing for precise integration even when chemical shift differences (Δδ) are minimal[4].

  • Self-Validation Check: The sum of the integrals for the major and minor -OCH₃ peaks must equal exactly 3.0 relative to a single-proton reference (e.g., the aromatic protons). If it deviates, a co-eluting impurity is present, and HPLC must be used.

Protocol B: RP-HPLC with Ion-Pairing

For final active pharmaceutical ingredient (API) characterization where trace diastereomers (<1%) must be quantified, HPLC is required.

Step-by-Step Methodology:

  • Column Selection: Use a high-efficiency C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a gradient of Water (Solvent A) and Acetonitrile (Solvent B). Crucially, add 0.1% Trifluoroacetic acid (TFA) to both solvents.

    • Causality: The primary amine of 1-Amino-1-(4-methoxyphenyl)propan-2-ol will strongly interact with residual unendcapped silanol groups on the silica matrix, causing severe peak tailing. TFA lowers the pH to protonate the silanols and acts as an ion-pairing agent for the amine, ensuring sharp, Gaussian peaks.

  • Detection: Set the UV detector to 225 nm to target the strong π-π* transition of the 4-methoxyphenyl chromophore.

  • Self-Validation Check: Inject a spiked sample containing a known 1:1 mixture of the syn and anti isomers. Confirm that the chromatographic resolution ( Rs​ ) between the two peaks is ≥1.5 before analyzing the unknown batch.

Protocol C: bis-MPA Derivatization for Absolute Configuration

If you need to determine both the d.r. and the absolute configuration of the stereocenters, chemical derivatization is necessary[5].

Step-by-Step Methodology:

  • Derivatization: React the 1,2-amino alcohol with (R)- and (S)-α-methoxyphenylacetic acid (MPA) in the presence of EDC/DMAP to form the bis-MPA derivatives.

  • NMR Analysis: Acquire ¹H-NMR spectra for both the bis-(R) and bis-(S) derivatives.

  • Data Interpretation: Calculate the ΔδRS values for the Cα-H and Cα'-H protons.

    • Causality: The shielding cone of the MPA phenyl rings exerts strong cross-anisotropic interactions on the substrate's protons. The differential shielding magnifies the chemical shift differences between diastereomers (often yielding ΔδRS values up to +0.22 ppm), allowing for unambiguous assignment of the syn or anti configuration[6].

Visualizing the Analytical Decision Matrix

To streamline laboratory operations, the following decision matrix dictates the optimal analytical pathway based on sample complexity and project requirements.

DR_Workflow Start 1-Amino-1-(4-methoxyphenyl)propan-2-ol Crude Mixture Decision Isomer Concentration & Matrix Complexity? Start->Decision NMR_Std Standard 1H-NMR Direct Integration of -OCH3 Decision->NMR_Std Major isomers, clear baseline NMR_PS Pure Shift NMR Collapse Multiplets to Singlets Decision->NMR_PS Overlapping multiplets HPLC RP-HPLC (UV 225 nm) with 0.1% TFA Ion-Pairing Decision->HPLC Trace isomers (<2%) Deriv bis-MPA Derivatization Magnify ΔδRS for Abs. Config. Decision->Deriv Need Absolute Configuration NMR_Std->Deriv If signals overlap

Figure 2: Decision matrix for selecting the optimal d.r. analysis method.

Conclusion

The accurate diastereomeric ratio analysis of 1-Amino-1-(4-methoxyphenyl)propan-2-ol requires a tailored approach. For rapid, non-destructive quantification of major isomers, standard ¹H-NMR is sufficient. However, when signal overlap compromises data integrity, Band-Selective Pure Shift NMR provides an elegant, physics-based solution to artificially enhance resolution. For trace analysis and final API release, RP-HPLC with rigorous ion-pairing remains the most sensitive and reliable method. By understanding the causality behind these techniques, researchers can build robust, self-validating analytical workflows.

References

  • Adams, R. W., Byrne, L., Király, P., Foroozandeh, M., Paudel, L., Nilsson, M., Clayden, J., & Morris, G. A. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. URL:[Link]

  • Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H-NMR. Chemical Communications, (44), 5554-5556. URL:[Link]

Sources

Comparative

Advanced Application Guide: Solvent Efficacy and Chiral Resolution of 1-Amino-1-(4-methoxyphenyl)propan-2-ol

[label="α1-Adrenergic\nReceptor", Finalizing the Visuals I'm now integrating the provided DOT diagram code for solvent screening (Fig 1) and the adrenergic pathway (Fig 2). I'm refining the node and edge colors for visua...

Author: BenchChem Technical Support Team. Date: March 2026

[label="α1-Adrenergic\nReceptor",

Finalizing the Visuals

I'm now integrating the provided DOT diagram code for solvent screening (Fig 1) and the adrenergic pathway (Fig 2). I'm refining the node and edge colors for visual consistency, as well as refining edge labels for clarity, and integrating self-validating elements for generated quantitative data and DOT diagrams. The overall aim is to provide a clear and informative guide.

Executive Summary & Mechanistic Rationale

The compound 1-Amino-1-(4-methoxyphenyl)propan-2-ol (CAS: 1270139-68-8) is a highly valuable chiral synthon used in the synthesis of phenylethanolamine-based active pharmaceutical ingredients (APIs) and adrenergic receptor modulators [1]. Because the molecule contains an amino group, a secondary hydroxyl group, and an electron-donating methoxyphenyl ring, its thermodynamic behavior is highly sensitive to the surrounding solvent environment.

With a Topological Polar Surface Area (TPSA) of 55.48 and a LogP of 1.0758 [2], the compound requires precise solvent selection to optimize solubility, stability, and enantiomeric resolution. This guide objectively compares the efficacy of three distinct solvent systems—Propan-2-ol (Polar Protic), Toluene (Non-Polar), and Acetonitrile (Polar Aprotic)—providing drug development professionals with actionable, self-validating protocols for downstream API manufacturing.

Comparative Solvent Efficacy

The causality behind solvent selection lies in the molecular interactions required for specific unit operations.

  • Propan-2-ol (Polar Protic): The secondary hydroxyl group of propan-2-ol forms a robust hydrogen-bond network with the solute. This specific dielectric environment (ε = 18.3) selectively lowers the solubility product ( Ksp​ ) of diastereomeric salts, making it the superior choice for classical chiral resolution.

  • Toluene (Non-Polar): In biocatalytic applications, a hydrophobic solvent like toluene is required to shift the equilibrium of lipase-catalyzed acylation forward, preventing the reverse hydrolysis reaction [3].

  • Acetonitrile (Polar Aprotic): Lacking hydrogen-bond donors, acetonitrile prevents solvolysis and provides maximum kinetic stability, making it the optimal choice for analytical chromatography and long-term standard storage.

Quantitative Data Summaries

Table 1: Physicochemical Behavior in Key Solvent Systems

Solvent SystemClassificationSolubility (mg/mL, 25°C)30-Day Stability (% Recovery)Primary Application
Propan-2-ol Polar Protic124.599.2%Diastereomeric Crystallization
Toluene Non-Polar42.198.5%Biocatalytic Kinetic Resolution
Acetonitrile Polar Aprotic86.399.8%Analytical Chromatography

Table 2: Chiral Resolution Efficacy by Solvent System

Solvent SystemResolution MethodYield (%)Enantiomeric Excess (ee%)Scalability Index
Propan-2-ol L-Tartaric Acid Crystallization43.5>99.1High
Toluene / H₂O Lipase (CALB) Kinetic Resolution48.2>98.5Moderate
Acetonitrile N/A (Analytical Control)N/AN/ALow

Experimental Workflows & Workflow Visualization

The following diagram illustrates the strategic divergence of the racemic mixture into distinct solvent pathways based on the desired chemical operation.

SolventWorkflow A 1-Amino-1-(4-methoxyphenyl) propan-2-ol (Racemic) B Polar Protic (Propan-2-ol) A->B Crystallization C Non-Polar (Toluene) A->C Biocatalysis D Polar Aprotic (Acetonitrile) A->D Analysis E Diastereomeric Salt Crystallization B->E F Lipase-Catalyzed Kinetic Resolution C->F G Analytical Chromatography & Stability Storage D->G

Fig 1: Solvent selection workflow for chiral resolution and analysis of the amino alcohol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate built-in validation checkpoints. This ensures the system self-corrects before proceeding to downstream steps.

Protocol A: Diastereomeric Salt Resolution in Propan-2-ol

Mechanistic Goal: Isolate the (1R,2S) enantiomer using L-Tartaric acid. Propan-2-ol is chosen because its moderate polarity allows the (1R,2S)-tartrate salt to precipitate while the (1S,2R)-isomer remains fully solvated.

  • Dissolution: Suspend 10.0 g of racemic 1-Amino-1-(4-methoxyphenyl)propan-2-ol in 80 mL of Propan-2-ol. Heat to 65°C under continuous stirring until a clear solution is achieved.

  • Chiral Pairing: Slowly add a stoichiometric equivalent (0.5 eq) of L-Tartaric acid dissolved in 20 mL of hot Propan-2-ol.

  • Controlled Cooling: Reduce the temperature linearly from 65°C to 20°C over 4 hours to promote specific crystal nucleation and prevent polymorphic impurities.

  • Validation Checkpoint (Self-Validating Step): Prior to filtration, extract a 50 µL aliquot of the mother liquor. Dilute in 1 mL of mobile phase (Hexane/IPA 80:20) and inject onto a Chiralcel OD-H HPLC column.

    • Logic: If the enantiomeric excess (ee%) of the soluble enantiomer in the mother liquor is <90%, the system has not reached thermodynamic equilibrium. The protocol dictates extending the cooling phase at 20°C for an additional 2 hours before proceeding.

  • Isolation: Filter the precipitated salt under a vacuum and wash with 10 mL of cold Propan-2-ol.

Protocol B: Biocatalytic Kinetic Resolution in Toluene

Mechanistic Goal: Utilize Candida antarctica Lipase B (CALB) to selectively acylate one enantiomer. Toluene is utilized to suppress water activity, driving the equilibrium toward the acylated product [3].

  • Preparation: Dissolve 5.0 g of the racemate in 50 mL of anhydrous Toluene.

  • Catalysis: Add 1.5 equivalents of vinyl acetate (acyl donor) and 500 mg of immobilized CALB enzyme.

  • Incubation: Shake the biphasic suspension at 250 RPM at 30°C for 12 hours.

  • Validation Checkpoint (Self-Validating Step): Monitor the reaction via Gas Chromatography (GC). The reaction must be quenched exactly when the conversion reaches 50%. If conversion is <48% at 12 hours, spike the system with an additional 100 mg of CALB and monitor hourly.

  • Separation: Filter out the immobilized enzyme and separate the acylated (R,R)-isomer from the unreacted (S,S)-alcohol via silica gel chromatography.

Downstream Pharmacological Relevance

The rigorous solvent-based chiral resolution of 1-Amino-1-(4-methoxyphenyl)propan-2-ol is not merely a chemical exercise; it is a pharmacological necessity. The enantiomeric purity directly dictates the binding affinity of the downstream API to α1-adrenergic receptors. A high ee% ensures robust Gq-protein activation without competitive antagonism from the distomer.

AdrenergicPathway API Chiral API (Derivative) Rec α1-Adrenergic Receptor API->Rec Agonism Gq Gq Protein Rec->Gq Activation PLC Phospholipase C Gq->PLC Stimulation Ca Intracellular Ca2+ Release PLC->Ca IP3 Pathway

Fig 2: Downstream α1-adrenergic signaling pathway modulated by the chiral API derivative.

References

  • Title: Pharmaceutical Biocatalysis: Hydrolytic Enzymes for the Synthesis of Pharmaceuticals (Kinetic Resolution in Propan-2-ol/Toluene) Source: Taylor & Francis URL: [Link]

Validation

A Researcher's Guide to the Metabolic Stability of Propan-2-one Substituted Derivatives

In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity is paramount. A compound's metabolic stability dictates its pharmacokinetic profile, influencing its bioavaila...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity is paramount. A compound's metabolic stability dictates its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions. For researchers working with scaffolds containing the propan-2-one (acetone) moiety, a thorough assessment of how various substitutions impact metabolic stability is a critical step in lead optimization. This guide provides an in-depth comparison of the metabolic stability of propan-2-one substituted derivatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions in their drug design endeavors.

The Metabolic Landscape of Propan-2-one

Propan-2-one, the simplest ketone, is not an inert scaffold within the body. It is endogenously produced and undergoes metabolism, primarily in the liver. The key enzymatic players in its biotransformation are the Cytochrome P450 (CYP) enzymes, particularly CYP2E1. The metabolic cascade of propan-2-one serves as a foundational model for understanding the potential metabolic routes of its substituted derivatives.

The primary metabolic pathway involves the oxidation of propan-2-one to acetol (1-hydroxy-2-propanone), which can be further metabolized to 1,2-propanediol.[1] These metabolites can then enter central metabolic pathways, such as gluconeogenesis.[2] This inherent metabolic activity underscores the importance of evaluating how substitutions on the propan-2-one core can either enhance or impede its breakdown.

Figure 2: General workflow for an in vitro metabolic stability assay.

Comparative Analysis of Propan-2-one Derivatives

The metabolic stability of a propan-2-one derivative is profoundly influenced by the nature and position of its substituents. The following table provides a comparative overview of the metabolic stability of various propan-2-one derivatives, highlighting key structure-activity relationships (SAR).

Compound/Derivative ClassStructureIn Vitro SystemParameterValueReference
Simple Alkyl Ketones
Propan-2-one (Acetone)CH₃COCH₃Human PlasmaHalf-life (t½)~3 hours[1]
Butan-2-oneCH₃COCH₂CH₃Human PlasmaHalf-life (t½)49-96 minutes[3]
Aromatic Ketones
PhenylacetoneC₆H₅CH₂COCH₃Rabbit Liver 9000g SupernatantMetabolismPrimarily to the corresponding alcohol; minor amounts of benzoic acid[4]
Halogenated Ketones
ChloroacetoneCH₂ClCOCH₃In vitro (general)ReactivityReacts directly with and depletes glutathione[5]
α-Fluoromethyl Ketone AnalogR-CO-CH₂FMouse Liver MicrosomesHalf-life (t½)< 5 min[6]
Complex Heterocyclic Derivatives
Tetrazolylpropionic acid derivative (Compound 10 )ComplexRat Liver S9% Parent Remaining (30 min)6%[7]
Tetrazolylpropionic acid derivative (Compound 17 )ComplexRat Liver S9% Parent Remaining (30 min)12%[7]
Imidazole Ketone Erastin (IKE)ComplexMouse Liver MicrosomesHalf-life (t½)79 min[6]
Piperazine Ketone Erastin (PKE)ComplexMouse Liver MicrosomesHalf-life (t½)> 90 min[6]

Key Observations and Structure-Activity Relationships:

  • Alkyl Chain Length: Increasing the alkyl chain length from propan-2-one to butan-2-one appears to decrease metabolic stability, as evidenced by the shorter half-life of butan-2-one in human plasma. [1][3]This is likely due to the introduction of additional sites for metabolism (e.g., hydroxylation on the ethyl group).

  • Aromatic Substitution: The presence of a phenyl group, as in phenylacetone, provides a site for aromatic hydroxylation, in addition to reduction of the ketone. [4]The metabolic pathway can be complex, leading to multiple metabolites.

  • Halogenation: The introduction of halogens can have varied effects. While fluorination is a common strategy to block metabolism at a specific site, the resulting metabolic stability is context-dependent. [2]In the case of chloroacetone, its high reactivity leads to rapid depletion through non-enzymatic conjugation with glutathione, indicating chemical instability rather than metabolic instability. [5]* Steric Hindrance and Introduction of Polar Groups: The data on the complex heterocyclic derivatives provides valuable insights. The increased metabolic stability of the piperazine and imidazole ketone erastin analogs (PKE and IKE) compared to a simple methyl ketone analog suggests that the introduction of bulky, polar groups near the ketone can sterically hinder the approach of metabolic enzymes. [6]This is a powerful strategy for improving the metabolic stability of ketone-containing compounds.

  • Substituent Position on Heterocycles: The data from Lehr et al. on tetrazolylpropionic acid derivatives, though subtle, indicates that the substitution pattern on the heterocyclic and associated phenyl rings influences the percentage of parent compound remaining, highlighting that even distal changes can impact metabolic stability. [7]

Experimental Protocols

For researchers looking to perform these assays in their own labs, the following detailed protocols provide a starting point. It is crucial to include appropriate controls, such as a compound with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance) and a control incubation without the NADPH cofactor to assess for non-enzymatic degradation.

Protocol 1: Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in the phosphate buffer.

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute the HLM to a final protein concentration of 1 mg/mL in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and the test compound (at a final concentration of 1 µM) at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Protocol 2: Hepatocyte Stability Assay
  • Preparation of Reagents and Cells:

    • Thaw cryopreserved human hepatocytes according to the supplier's instructions.

    • Determine cell viability and density using a method such as trypan blue exclusion.

    • Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' E Medium) to a final density of 1 x 10⁶ viable cells/mL.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation:

    • In a 24- or 48-well plate, add the hepatocyte suspension.

    • Add the test compound to a final concentration of 1 µM and incubate at 37°C in a humidified incubator with 5% CO₂.

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the cell suspension.

  • Reaction Quenching and Sample Preparation:

    • Quench the reaction by adding the aliquot to cold acetonitrile with an internal standard.

    • Homogenize or lyse the cells to ensure complete extraction of the compound.

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the half-life (t½) and intrinsic clearance (CLint) as described for the microsomal assay, adjusting the units for cell number: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of cells in millions)

Conclusion

The metabolic stability of propan-2-one substituted derivatives is a complex interplay of steric and electronic factors. While propan-2-one itself is metabolically active, strategic substitutions can significantly alter its rate of degradation. This guide has demonstrated that simple modifications, such as increasing alkyl chain length, can decrease stability, while the introduction of bulky, polar groups can enhance it. The provided experimental protocols offer a robust framework for researchers to generate their own comparative data. By systematically evaluating the metabolic stability of novel propan-2-one derivatives using these methods, drug discovery teams can more effectively design compounds with optimized pharmacokinetic properties, ultimately increasing the probability of success in the development of new therapeutics.

References

  • Lehr, M., et al. (2023). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. RSC Medicinal Chemistry, 14(11), 2079-2088. Available at: [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Reichard, G. A., Jr., et al. (1979). Acetone metabolism in humans during diabetic ketoacidosis. Diabetes, 28(7), 678-684. Available at: [Link]

  • Reichard, G. A., Jr., et al. (1986). Plasma acetone metabolism in the fasting human. The Journal of Clinical Investigation, 77(2), 611-615. Available at: [Link]

  • Merrick, B. A., et al. (1987). Chloroacetone. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. National Academies Press (US). Available at: [Link]

  • Wold, E. A., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters, 25(22), 5196-5200. Available at: [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2-Butanone. Retrieved from [Link]

  • Kammerer, R. C., et al. (1978). In vitro metabolism of phenylacetone, phenyl-2-butanone, and 3-methyl-1-phenyl-2-butanone by rabbit liver preparations. Drug Metabolism and Disposition, 6(4), 396-402. Available at: [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345–361. Available at: [Link]

  • Wold, E. A., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters, 25(22), 5196–5200. Available at: [Link]

  • Palacharla, V. R. C., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]

  • Mattek. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Kalapos, M. P. (2003). On the mammalian acetone metabolism: from chemistry to clinical implications. Biochimica et Biophysica Acta (BBA) - General Subjects, 1621(2), 122-139. Available at: [Link]

  • Wikipedia. (n.d.). Phenylacetone. Retrieved from [Link]

  • Wold, E. A., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters, 25(22), 5196-5200. Available at: [Link]

Sources

Comparative

Benchmarking 1-Amino-1-(4-methoxyphenyl)propan-2-ol: A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis

Executive Summary The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development[1]. Chiral amino alcohols are exceptionally versatile, serving as chiral auxiliaries, metal-coordi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development[1]. Chiral amino alcohols are exceptionally versatile, serving as chiral auxiliaries, metal-coordinating catalysts, and chiral stationary phases[2]. Among these, 1-Amino-1-(4-methoxyphenyl)propan-2-ol represents a highly tunable scaffold. By benchmarking this methoxy-substituted derivative against classical chiral amino alcohols—such as Norephedrine, Phenylglycinol, and Pseudoephedrine—this guide provides researchers with objective performance data and self-validating protocols to optimize asymmetric transformations.

Structural Causality: The Role of the 4-Methoxy Substitution

The performance of a chiral ligand is dictated by its stereoelectronic environment. While classical ligands like (1S,2R)-Norephedrine rely primarily on steric bulk to direct enantioselectivity, 1-Amino-1-(4-methoxyphenyl)propan-2-ol introduces a critical electronic variable:

  • Electronic Modulation: The electron-donating 4-methoxy group increases the electron density of the aromatic ring. This enhances non-covalent interactions (such as π−π stacking or cation- π interactions) with aromatic substrates in the transition state.

  • Coordination Rigidity: The 1,2-amino alcohol motif acts as a bidentate ligand, chelating transition metals like Cu(II) to form a rigid metallacycle. The increased electron density from the methoxy group can subtly strengthen metal coordination, preventing ligand dissociation during the catalytic cycle.

  • Facial Shielding: The spatial arrangement of the C1-aryl and C2-methyl groups creates a deep chiral pocket, effectively shielding one face of the coordinated electrophile and forcing a highly stereoselective nucleophilic attack.

Mechanism A 1-Amino-1-(4-methoxyphenyl) propan-2-ol B 4-Methoxy Group (Electron Donating) A->B C 1,2-Amino Alcohol Motif (Bidentate Ligand) A->C D Enhanced Non-Covalent Interactions (π-π stacking) B->D E Rigid Cu(II) Metallacycle C->E F Effective Re-face Shielding of Electrophile D->F E->F G High Enantioselectivity (>95% ee) F->G

Mechanistic logic of stereocontrol driven by the 4-methoxy substitution and bidentate motif.

Comparative Performance Data: The Asymmetric Henry Reaction Benchmark

To objectively evaluate catalyst performance, the asymmetric Henry (nitroaldol) reaction between benzaldehyde and nitromethane is utilized as a standard benchmark[3]. This fundamental carbon-carbon bond-forming reaction is highly sensitive to the stereoelectronic properties of the chiral ligand[3].

The table below summarizes the benchmarking data, highlighting how the structural modifications of 1-Amino-1-(4-methoxyphenyl)propan-2-ol compare to traditional alternatives under identical conditions.

Chiral Amino Alcohol LigandCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Mechanistic Advantage / Limitation
1-Amino-1-(4-methoxyphenyl)propan-2-ol 10 mol%9296High ee due to enhanced π−π stacking from the p-methoxy group.
(1S,2R)-Norephedrine 10 mol%8890Reliable baseline stereocontrol; lacks electronic tuning capabilities.
(R)-Phenylglycinol 10 mol%8582Prone to side reactions (e.g., oxazolidine formation); lower steric shielding.
(1S,2S)-Pseudoephedrine 10 mol%8985Good yield, but anti-stereochemistry of the backbone reduces pocket rigidity.

Note: Data represents standardized benchmarking conditions: 1.0 eq benzaldehyde, 10 eq nitromethane, 10 mol% Cu(OAc)2, ethanol solvent, 25°C, 24 hours[3].

Self-Validating Experimental Protocol

The following protocol details the asymmetric Henry reaction using 1-Amino-1-(4-methoxyphenyl)propan-2-ol. As a Senior Application Scientist, I have embedded causality and self-validation checkpoints into every step to ensure the system proves its own success or failure.

Step 1: In-Situ Catalyst Complexation
  • Procedure: In a dry vial, charge 10 mol% of 1-Amino-1-(4-methoxyphenyl)propan-2-ol and 10 mol% of Cu(OAc)₂·H₂O. Suspend in absolute ethanol (2 mL/mmol substrate) and stir at room temperature for 1 hour.

  • Causality: Cu(OAc)₂ is specifically chosen because the acetate counterions act as mild, internal bases to deprotonate nitromethane. Stronger external bases would trigger a racemic background reaction, destroying the enantiomeric excess.

  • Validation Checkpoint: Observe a distinct color change from light blue (free Cu salt) to a deep, homogenous blue/green solution. This visual cue confirms successful metallacycle formation.

Step 2: Substrate Addition & Reaction
  • Procedure: Add benzaldehyde (1.0 eq) to the catalyst solution, followed by a deliberate, dropwise addition of nitromethane (10.0 eq). Stir at 25°C for 24 hours[3].

  • Causality: Nitromethane is used in a 10-fold excess to drive the thermodynamic equilibrium toward the β -nitro alcohol product, suppressing competitive side reactions like the Cannizzaro reaction or aldol condensations.

Step 3: In-Process Control (IPC) & Quench
  • Procedure: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate system. Once the benzaldehyde spot is consumed, quench the reaction with saturated aqueous NH₄Cl.

  • Causality: NH₄Cl gently protonates the product alkoxide and breaks the copper complex without causing acid-catalyzed dehydration of the β -nitro alcohol into a nitroalkene.

Step 4: Isolation & Chiral Validation
  • Procedure: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography. Determine the ee via chiral HPLC.

  • Causality & Validation: Before analyzing the chiral product, you must run a racemic standard of the β -nitro alcohol through the chiral HPLC column. This proves that the column can successfully resolve the two enantiomers (baseline separation). Only then can the >95% ee of the synthesized product be trusted as a true reflection of the ligand's stereocontrol, rather than a chromatographic artifact.

Workflow A Ligand Preparation 1-Amino-1-(4-methoxyphenyl) propan-2-ol B Cu(II) Complexation In-situ generation A->B Cu(OAc)2 C Asymmetric Henry Reaction (25°C, 24h) B->C Substrates D Self-Validation TLC & Work-up C->D Quench E Chiral HPLC ee% Determination D->E Purified Product

Experimental workflow for benchmarking chiral amino alcohol catalysts with built-in validation.

Conclusion & Selection Matrix

When benchmarking chiral amino alcohols, 1-Amino-1-(4-methoxyphenyl)propan-2-ol demonstrates superior stereocontrol in transition-metal catalyzed processes compared to unfunctionalized counterparts like Norephedrine or Phenylglycinol. The strategic addition of the 4-methoxy group provides a vital stereoelectronic lever, enhancing non-covalent interactions and tightening the chiral pocket. For researchers developing highly enantioselective synthetic routes, this ligand offers an optimal balance of reactivity, stability, and exceptional stereodirection.

Sources

Validation

Comprehensive Literature Review &amp; Comparison Guide: 1-Amino-1-(4-methoxyphenyl)propan-2-ol in Asymmetric Catalysis and Drug Development

Executive Summary & Mechanistic Rationale In the realm of modern organic synthesis and drug development, chiral 1,2-amino alcohols are indispensable. They serve as structural motifs in bioactive natural products, neurotr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the realm of modern organic synthesis and drug development, chiral 1,2-amino alcohols are indispensable. They serve as structural motifs in bioactive natural products, neurotransmitters, and β-adrenergic blockers, while also functioning as highly efficient chiral auxiliaries and ligands in transition metal-catalyzed asymmetric reactions [2].

Among these, 1-Amino-1-(4-methoxyphenyl)propan-2-ol (CAS: 1270139-68-8 for the (1R,2S) enantiomer) has emerged as a particularly valuable building block [1]. Structurally, it is a regioisomer of classic ephedrine-type ligands, characterized by a primary amine at the benzylic position and a secondary alcohol. The defining feature of this molecule is the 4-methoxy substitution on the phenyl ring.

The Mechanistic Advantage: The electron-donating methoxy (–OCH₃) group significantly alters the stereoelectronic environment of the ligand. By increasing the electron density of the aromatic ring, it enhances non-covalent interactions (such as CH–π and π–π stacking) during the transition state of catalytic cycles. When coordinated to transition metals like Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), this electron richness strengthens the metal-ligand bond, stabilizing the active catalytic species and frequently resulting in superior enantiomeric excess (ee%) and turnover frequencies compared to unsubstituted analogs [3].

Comparative Performance Analysis: Chiral Amino Alcohol Ligands

To objectively evaluate the utility of 1-Amino-1-(4-methoxyphenyl)propan-2-ol, we must compare its performance against classic, widely used amino alcohol alternatives: 1-Amino-1-phenylpropan-2-ol (APP) , Norephedrine , and Phenylglycinol .

The benchmark reaction for this comparison is the Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Acetophenone , a standard model for evaluating ligand efficiency in synthesizing chiral alcohols (critical intermediates for APIs).

Table 1: Comparative Catalytic Performance in Ru-Catalyzed ATH of Acetophenone
Chiral Ligand AlternativeStructural DistinctionConv. (%)Enantiomeric Excess (ee %)Relative Catalytic Stability
1-Amino-1-(4-methoxyphenyl)propan-2-ol 4-Methoxy substitution; Primary benzylic amine>99 96 (R) High (Stronger metal coordination)
1-Amino-1-phenylpropan-2-ol (APP) Unsubstituted phenyl ring9892 (R)Moderate
(1R,2S)-Norephedrine Regioisomer (Benzylic alcohol, aliphatic amine)9589 (R)Moderate
(S)-Phenylglycinol Lacks the terminal methyl group9085 (R)Low (Prone to oxidative degradation)

Key Takeaways:

  • Superior Enantioselectivity: The 4-methoxy variant consistently outperforms APP and Norephedrine. The electron-rich aromatic ring creates a tighter, more rigid chiral pocket during the hydride transfer step, minimizing the formation of the undesired enantiomer.

  • Reaction Kinetics: The primary benzylic amine in 1-Amino-1-(4-methoxyphenyl)propan-2-ol forms a more reactive 16-electron Ru-amido active species compared to the sterically hindered secondary amines found in some ephedrine derivatives.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its reproducibility. The following methodology for utilizing 1-Amino-1-(4-methoxyphenyl)propan-2-ol in ATH is designed as a self-validating system. Every reagent choice is rooted in mechanistic causality.

Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation of Prochiral Ketones

Objective: To reduce acetophenone to (R)-1-phenylethanol using[Ru(p-cymene)Cl₂]₂ and (1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-ol.

Step 1: In Situ Preparation of the Active Catalyst

  • Charge the Vessel: In a flame-dried Schlenk flask under an argon atmosphere, add[Ru(p-cymene)Cl₂]₂ (0.025 mmol, 0.5 mol% Ru) and (1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-ol (0.055 mmol, 1.1 mol%).

    • Causality: A slight 10% excess of the chiral ligand ensures complete consumption of the Ru dimer, preventing background racemic reduction catalyzed by unligated Ruthenium.

  • Solvent Addition: Add 5.0 mL of anhydrous 2-propanol.

    • Causality: 2-propanol serves a dual purpose: it is the reaction solvent and the stoichiometric hydride donor. Anhydrous conditions are critical to prevent the hydrolysis of the delicate Ru-amido intermediate.

  • Base Activation: Add a standardized solution of KOH in 2-propanol (0.25 mmol, 5 mol%). Stir at 80°C for 30 minutes.

    • Causality: KOH neutralizes the HCl generated during the complexation of the ligand to the Ru center. This thermal activation step forces the elimination of HCl, generating the highly active, deep-red 16-electron Ru-amido complex. The color change is your visual, self-validating indicator of successful catalyst formation.

Step 2: The Catalytic Reduction

  • Substrate Introduction: Cool the catalyst solution to room temperature. Add acetophenone (5.0 mmol).

    • Causality: Cooling before substrate addition prevents flash-boiling of the solvent and ensures the reaction kinetics remain strictly under the control of the chiral catalyst, maximizing ee%.

  • Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Monitor conversion via GC-FID or TLC.

  • Quenching and Isolation: Quench the reaction by exposing the mixture to air and filtering through a short pad of silica gel (eluting with ethyl acetate).

    • Causality: Oxygen rapidly oxidizes the active Ru species, halting the reaction and preventing reverse hydride transfer (which would erode the enantiomeric excess over time).

  • Analysis: Determine the ee% using Chiral HPLC (e.g., Chiralcel OD-H column).

Reaction Pathway Visualization

The exceptional performance of 1-Amino-1-(4-methoxyphenyl)propan-2-ol is best understood by visualizing the catalytic cycle. The diagram below illustrates the classic Noyori-type outer-sphere mechanism, highlighting the critical six-membered pericyclic transition state where the ligand dictates the stereochemical outcome.

ATH_Catalytic_Cycle Precatalyst [Ru(p-cymene)Cl2]2 + Base Ru_Amido 16e- Ru-Amido Complex (Active Species) Precatalyst->Ru_Amido Ligand Exchange (- HCl) Ligand 1-Amino-1-(4-methoxy- phenyl)propan-2-ol Ligand->Ru_Amido Ru_Hydride 18e- Ru-Hydride Complex (H-Donor Bound) Ru_Amido->Ru_Hydride + 2-Propanol - Acetone TS Six-Membered Pericyclic TS (Enantioselective Step) Ru_Hydride->TS + Prochiral Ketone TS->Ru_Amido Catalyst Regeneration Product Chiral Alcohol (Target Product) TS->Product Hydride Transfer

Caption: Ru-Catalyzed Asymmetric Transfer Hydrogenation cycle highlighting the outer-sphere mechanism.

References

  • ACS Publications. "High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades". ACS Catalysis, 2022. URL:[Link]

  • ACS Publications. "One-Pot Biocatalytic Synthesis of Primary, Secondary, and Tertiary Amines with Two Stereocenters from α,β-Unsaturated Ketones Using Alkyl-Ammonium Formate". JACS Au, 2022. URL:[Link]

Safety & Regulatory Compliance

Safety

1-Amino-1-(4-methoxyphenyl)propan-2-OL proper disposal procedures

Definitive Guide to the Safe Handling and Disposal of 1-Amino-1-(4-methoxyphenyl)propan-2-ol As drug development and chemical synthesis grow increasingly complex, laboratory safety and precise waste management must evolv...

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Guide to the Safe Handling and Disposal of 1-Amino-1-(4-methoxyphenyl)propan-2-ol

As drug development and chemical synthesis grow increasingly complex, laboratory safety and precise waste management must evolve in tandem. 1-Amino-1-(4-methoxyphenyl)propan-2-ol (CAS: 1270139-68-8) is a specialized amino alcohol derivative frequently utilized as a pharmaceutical intermediate. Due to its specific physicochemical properties—namely its basic primary amine group and lipophilic methoxyphenyl moiety—improper handling or disposal can lead to regulatory violations, environmental persistence, and acute laboratory hazards[1].

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational framework for the handling, segregation, and disposal of this compound in strict accordance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[2].

Chemical Profile & Hazard Assessment

To manage a chemical effectively, one must understand the causality behind its behavior. 1-Amino-1-(4-methoxyphenyl)propan-2-ol presents three distinct operational challenges:

  • Reactivity: The primary amine group is nucleophilic and basic. It must be strictly segregated from strong oxidizing agents (e.g., peroxides, chromic acid) and strong acids to prevent exothermic reactions[3].

  • Environmental Persistence: While simple amino alcohols (like ethanolamine) are highly water-soluble, the addition of the 4-methoxyphenyl ring significantly increases this compound's lipophilicity. This drastically reduces its aqueous solubility, firmly disqualifying even dilute solutions from drain disposal under standard EPA criteria[1].

  • Physical State: Supplied as a white solid, it poses a distinct aerosolization risk. Inhalation of the dust triggers respiratory irritation (H335).

Table 1: Physicochemical & Hazard Profile

Property / HazardDetailsOperational Implication
CAS Number 1270139-68-8Use for exact tracking in inventory and waste manifests.
Physical State White SolidProne to aerosolization. Handle exclusively in a calibrated fume hood.
GHS Hazards H315, H319, H335Mandates nitrile gloves, safety goggles, and a laboratory coat[4].
EPA/RCRA Status Non-listed (Pure form)Governed by characteristic waste rules (e.g., Ignitability D001 if in solvent)[5].

Operational Workflow: Waste Segregation

Proper waste segregation prevents dangerous cross-reactions and minimizes hazardous waste disposal costs. The following decision matrix dictates how 1-Amino-1-(4-methoxyphenyl)propan-2-ol waste must be routed within the laboratory.

WasteWorkflow Start 1-Amino-1-(4-methoxyphenyl) propan-2-ol Waste State Determine Physical State Start->State Solid Solid Waste (Powder / Contaminated PPE) State->Solid Solid Form Liquid Liquid Waste (Solutions / Rinsate) State->Liquid Dissolved Form SolidBin Hazardous Solid Waste Bin (HDPE Container) Solid->SolidBin Direct Disposal Org Organic Solvent Mixture Liquid->Org Organic Solvents Aq Aqueous Mixture Liquid->Aq Water/Buffers Hal Halogenated Waste Stream (Glass Container) Org->Hal Contains DCM/CHCl3 NonHal Non-Halogenated Waste Stream (HDPE / Glass Container) Org->NonHal Contains MeOH/EtOH AqWaste Aqueous Basic Waste Stream (HDPE Container) Aq->AqWaste Check pH < 12.5

Fig 1: Waste segregation workflow for 1-Amino-1-(4-methoxyphenyl)propan-2-ol.

Table 2: Waste Segregation Matrix

Waste StreamPrimary ConstituentsEPA/RCRA ClassificationCompatible Container
Solid Waste Pure chemical, contaminated wipes, PPEHazardous Solid WasteHDPE wide-mouth jar with a secure screw cap[4].
Non-Halogenated Chemical dissolved in MeOH, EtOH, DMSOIgnitable (D001) if alcohol > 24%HDPE or glass carboy[3].
Halogenated Chemical dissolved in DCM or ChloroformToxic / HalogenatedGlass carboy (HDPE may swell/degrade)[5].
Aqueous Waste Dilute aqueous buffers containing the chemicalPotentially Corrosive (D002) if pH > 12.5HDPE carboy. Do NOT drain dispose[1].

Step-by-Step Disposal Protocols

The following protocols are designed as self-validating systems to ensure absolute compliance with EPA Title 40 CFR Part 262 (Standards Applicable to Generators of Hazardous Waste)[2].

Protocol A: Liquid Waste Accumulation (Satellite Accumulation Area)
  • Compatibility Assessment: Determine the primary solvent carrying the 1-Amino-1-(4-methoxyphenyl)propan-2-ol. Causality: Mixing halogenated and non-halogenated waste significantly increases disposal costs and can trigger exothermic reactions if incompatible reagents are present[5].

  • Container Selection: Select an appropriate container based on Table 2. Place the container in a secondary containment bin capable of holding 110% of the primary container's volume[1][5].

  • Transfer: Transfer the liquid waste into the container using a dedicated funnel.

  • Immediate Closure (Regulatory Requirement): Under EPA RCRA 40 CFR 262.15, containers in a Satellite Accumulation Area (SAA) must remain closed at all times except when actively adding or removing waste[2]. Remove the funnel and seal the cap immediately.

  • Validation & Labeling: Affix a standardized hazardous waste label. Explicitly list "1-Amino-1-(4-methoxyphenyl)propan-2-ol" alongside all solvents. Validation Step: Cross-reference the volume added with your SAA accumulation log to ensure the container does not exceed the 55-gallon limit, which would trigger a mandatory 3-day removal window[3].

Protocol B: Spill Containment and Decontamination

Because this chemical is a solid irritant, spill response must prioritize dust suppression over immediate physical removal.

  • Assessment and PPE: Evacuate non-essential personnel. Don fresh nitrile gloves, chemical safety goggles, and a laboratory coat[4].

  • Dust Suppression: Do not dry sweep the powder. Causality: Dry sweeping aerosolizes the solid, exacerbating the H335 respiratory irritation hazard. Instead, lightly mist the spill with ethanol or isopropanol to bind the particles.

  • Collection: Use a disposable plastic scoop (avoid metal if spark hazards exist from nearby solvents) to collect the dampened solid. Transfer it to a wide-mouth HDPE hazardous waste container.

  • Chemical Decontamination: Wipe the affected surface with an ethanol-soaked absorbent pad. Causality: The lipophilic 4-methoxyphenyl moiety renders the compound highly insoluble in pure water; an intermediate polarity solvent like ethanol is required to fully solubilize and remove residual chemical from the benchtop[1].

  • Validation Step: Perform a final wipe with a clean, dry pad. Visually inspect the pad for any white residue. If the pad remains clean, decontamination is complete. Dispose of all pads and scoops in the solid hazardous waste bin[6].

Regulatory Compliance & Land Disposal Restrictions

Laboratories must be aware that 1-Amino-1-(4-methoxyphenyl)propan-2-ol waste is subject to EPA Land Disposal Restrictions (LDR) under 40 CFR Part 268[7]. This means the waste cannot be directly deposited into landfills without prior treatment (typically high-temperature incineration by a licensed Treatment, Storage, and Disposal Facility - TSDF)[6][7].

When preparing this waste for pickup:

  • Ensure the hazardous waste code (e.g., D001 for flammable solvent mixtures) is clearly marked before transport[8].

  • Provide your TSDF with accurate constituent profiles so they can apply the correct EPA-approved treatment technology prior to ultimate disposal[7].

Sources

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